2-Chloro-6-fluorobenzotrichloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-fluoro-2-(trichloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl4F/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAGDDZKFJHOOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(Cl)(Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10233448 | |
| Record name | 1-Chloro-3-fluoro-2-(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10233448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84473-83-6 | |
| Record name | 1-Chloro-3-fluoro-2-(trichloromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84473-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3-fluoro-2-(trichloromethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084473836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-3-fluoro-2-(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10233448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3-fluoro-2-(trichloromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 2-Chloro-6-fluorobenzotrichloride (CAS No. 84473-83-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and safety information for 2-Chloro-6-fluorobenzotrichloride, a halogenated aromatic compound with applications as a chemical intermediate. The information is compiled for use in research and development, particularly in the fields of organic synthesis and medicinal chemistry.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 84473-83-6 | [1] |
| Molecular Formula | C7H3Cl4F | [1][2] |
| Molecular Weight | 247.91 g/mol | [2][3] |
| Physical Form | Solid | [1] |
| Synonyms | 1-Chloro-3-fluoro-2-(trichloromethyl)benzene, α,α,α,2-Tetrachloro-6-fluorotoluene | [1][4] |
| Purity | Typically available at ≥97% | [1] |
| Boiling Point | No data available | [2] |
| Melting Point | No data available | [2] |
| Density | No data available | [2] |
| Solubility in Water | No data available | [2] |
Safety and Handling
This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory when handling this compound.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
Source: BLD Pharmatech Safety Data Sheet[2]
Precautionary Statements & Personal Protective Equipment (PPE)
Standard precautionary measures include avoiding contact with skin, eyes, and clothing, and preventing inhalation of dust or vapors.[2] Operations should be conducted in a well-ventilated area or a fume hood.[2]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.
-
Synthesis and Reactivity
This compound is a key intermediate in the synthesis of other valuable chemical entities, such as 2-chloro-6-fluorobenzaldehyde.[5][6] The primary route to its formation is through the exhaustive chlorination of the methyl group of 2-chloro-6-fluorotoluene.
Experimental Protocol: Synthesis Pathway
The following protocol is based on the methodology described for the synthesis of 2-chloro-6-fluorobenzaldehyde, where this compound is a crucial, albeit transient, intermediate.[5][6]
Reaction: Chlorination of 2-chloro-6-fluorotoluene
-
Apparatus Setup: A multi-necked reaction flask is equipped with a reflux condenser, a gas inlet tube, a thermometer, and a mechanical stirrer. The apparatus should be connected to a tail gas absorption system to neutralize excess chlorine and HCl byproduct.
-
Reactants: Charge the reaction flask with 2-chloro-6-fluorotoluene. A radical initiator or UV light (e.g., a metal-halide lamp) is used to initiate the chlorination.[5][6]
-
Chlorination: Heat the reaction mixture to a temperature between 100-200 °C.[5][6] Introduce chlorine gas into the reaction mixture under vigorous stirring and illumination.
-
Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) to observe the sequential formation of 2-chloro-6-fluorobenzyl chloride, 2-chloro-6-fluorobenzal dichloride, and finally this compound. The chlorination is continued until the starting material and mono/di-chlorinated intermediates are consumed.
-
Intermediate Formation: The product of this exhaustive side-chain chlorination is this compound.
-
Further Reaction (Hydrolysis): For the synthesis of 2-chloro-6-fluorobenzaldehyde, the crude this compound is not isolated but is directly subjected to hydrolysis. This is typically achieved by the addition of water and a strong acid catalyst (e.g., sulfuric acid or a solid superacid) at elevated temperatures (100-200 °C).[5][6]
-
Purification: If isolation of this compound is desired, fractional distillation under reduced pressure would be the standard method for purification, separating it from any remaining starting material or under-chlorinated products.
Applications in Drug Development
Halogenated organic molecules are of significant interest in medicinal chemistry. The presence of chlorine and fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[7]
While specific drugs derived directly from this compound are not prominently documented, its hydrolysis product, 2-chloro-6-fluorobenzaldehyde, is a known precursor in the synthesis of pharmaceuticals and agrochemicals.[5][8][9] For example, 2-chloro-6-fluorobenzaldehyde is used in the production of the antiseptic medications dicloxacillin and flucloxacillin.[9] This highlights the role of this compound as a grandfather intermediate in the synthesis of pharmaceutically active compounds.
Visualizations
The following diagrams illustrate the synthesis workflow and the logical relationship of the compounds involved.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 84473-83-6 Name: 1-chloro-3-fluoro-2-(trichloromethyl)benzene [xixisys.com]
- 5. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 6. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 2-Chloro-6-fluorobenzotrichloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic context of 2-Chloro-6-fluorobenzotrichloride. While direct experimental and biological data for this specific compound are limited in publicly available literature, this document consolidates the existing information and explores the relevance of its structural motifs in medicinal chemistry.
Molecular Structure and Properties
This compound, also known by its IUPAC name 1-Chloro-3-fluoro-2-(trichloromethyl)benzene, is a halogenated aromatic compound. Its key structural and physical data are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₃Cl₄F | [1][2] |
| Molecular Weight | 247.9091 g/mol | [1] |
| CAS Number | 84473-83-6 | [1][3] |
| Appearance | Solid | [1] |
| Synonyms | alpha,alpha,alpha,2-Tetrachloro-6-fluorotoluene, 1-Chloro-3-fluoro-2-(trichloromethyl)benzene | [1] |
Synthesis Pathway
This compound is a known intermediate in the synthesis of 2-chloro-6-fluorobenzaldehyde, starting from 2-chloro-6-fluorotoluene[4][5][6]. The synthetic process involves a multi-step chlorination reaction.
A patented method describes the photochlorination of 2-chloro-6-fluorotoluene, which generates a mixture of chlorinated intermediates, including mono-, di-, and trichlorinated products at the methyl group[4][5][6]. This compound is the trichlorinated species in this mixture. The subsequent steps of the patented process focus on converting this mixture into 2-chloro-6-fluorobenzaldehyde and do not detail the isolation of pure this compound.
Experimental Protocols
General Procedure from Patent (for Aldehyde Synthesis): A general procedure involves charging a reaction vessel with 2-chloro-6-fluorotoluene and initiating a chlorination reaction under illumination at elevated temperatures (100-200 °C)[4]. The reaction progress is monitored by gas chromatography. Once the desired mixture of chlorinated products is obtained, the reaction mixture is then subjected to hydrolysis using a solid superacid and water to yield 2-chloro-6-fluorobenzaldehyde[4][5].
Spectroscopic Data
No specific experimental spectroscopic data (NMR, IR, MS) for this compound were found in the searched literature. For researchers requiring this data, it would need to be generated experimentally upon synthesis and purification of the compound.
Applications in Drug Development
Direct biological activity or involvement in specific signaling pathways for this compound has not been reported. Its primary role is that of a chemical intermediate. However, the "2-chloro-6-fluorophenyl" structural motif is present in molecules with demonstrated biological activity, suggesting the potential utility of its derivatives in drug discovery.
For instance, a potent and selective microsomal prostaglandin E₂ synthase-1 (mPGES-1) inhibitor, developed for inflammatory conditions like rheumatoid arthritis, incorporates this moiety[7]. The downstream product, 2-chloro-6-fluorobenzaldehyde, is a precursor for the antiseptics dicloxacillin and flucloxacillin, as well as various pesticides[8]. The use of chlorinated compounds is a widespread strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates[9][10].
Due to the absence of specific biological data for this compound, a signaling pathway diagram cannot be provided. Researchers interested in this compound would likely use it as a building block for the synthesis of more complex molecules to be tested in biological assays.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 2-Chloro-4-fluorobenzotrichloride | C7H3Cl4F | CID 20158503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 84473-83-6 [chemicalbook.com]
- 4. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 5. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 7. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
An In-depth Technical Guide to α,α,α,2-Tetrachloro-6-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound α,α,α,2-Tetrachloro-6-fluorotoluene (CAS No. 84473-83-6), also known as 2-Chloro-6-fluorobenzotrichloride. Due to the limited availability of detailed experimental data in publicly accessible scientific literature, this document focuses on compiling and presenting the existing fundamental chemical properties, safety information, and data on structurally related compounds to offer a foundational understanding for researchers. This guide aims to be a resource for those interested in the potential synthesis, characterization, and evaluation of this compound.
Chemical Identity and Properties
This section summarizes the known physicochemical properties of α,α,α,2-Tetrachloro-6-fluorotoluene.
| Property | Value | Source |
| Chemical Name | α,α,α,2-Tetrachloro-6-fluorotoluene | - |
| Synonym | This compound | [1] |
| CAS Number | 84473-83-6 | [1] |
| Molecular Formula | C₇H₃Cl₄F | [2] |
| Molecular Weight | 247.91 g/mol | [2] |
| Physical Form | Solid, low-melting solid, or liquid | |
| Purity | ≥97% (as offered by some suppliers) | [2] |
| InChI Key | PNAGDDZKFJHOOK-UHFFFAOYSA-N | [2] |
| Storage Temperature | Room temperature, sealed in a dry environment |
Synthesis
A plausible method involves the free-radical chlorination of 2-chloro-6-fluorotoluene. This reaction would likely proceed under UV irradiation or in the presence of a radical initiator. The progressive chlorination of the methyl group would lead to the formation of the trichloromethyl moiety.
A patent for the preparation of the related compound, 2-chloro-6-fluorobenzaldehyde, describes the chlorination of 2-chloro-6-fluorotoluene under illumination to yield a mixture of chlorinated products, including 2-chloro-6-fluorobenzyl chloride, 2-chloro-6-fluorobenzylidene dichloride, and this compound.[3] This suggests that the target compound is an intermediate in this process.
Logical Flow of a Potential Synthesis:
Caption: Proposed synthesis pathway for α,α,α,2-Tetrachloro-6-fluorotoluene.
Spectral and Analytical Characterization
Specific spectral data (NMR, IR, Mass Spectrometry) for α,α,α,2-Tetrachloro-6-fluorotoluene are not available in the public domain. Characterization would rely on standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to be simple, showing signals only in the aromatic region, corresponding to the three protons on the phenyl ring. The chemical shifts and coupling patterns would be influenced by the chlorine and fluorine substituents.
-
¹³C NMR: The spectrum would show seven distinct signals: one for the trichloromethyl carbon and six for the aromatic carbons. The chemical shift of the -CCl₃ group would be a key identifier.
-
¹⁹F NMR: A single resonance would be expected for the fluorine atom, with coupling to the adjacent aromatic protons.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for:
-
C-Cl stretching vibrations.
-
C-F stretching vibrations.
-
Aromatic C-H stretching and bending vibrations.
-
Aromatic C=C ring stretching vibrations.
A reference in a forensic library indicates the existence of an ATR-FTIR spectrum for this compound, though the actual spectrum is not provided.[4]
Mass Spectrometry (MS)
Mass spectrometry would be crucial for confirming the molecular weight and isotopic pattern. The fragmentation pattern would likely involve the loss of chlorine atoms from the trichloromethyl group and fragmentation of the aromatic ring. The presence of multiple chlorine atoms would result in a characteristic isotopic cluster for the molecular ion and fragment ions.
Biological Activity and Toxicology
There is no available information on the biological activity or mechanism of action of α,α,α,2-Tetrachloro-6-fluorotoluene.
Safety and Handling
Safety data sheets for this compound provide the following hazard information:
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.
Experimental Workflow for Handling and Preliminary Assessment:
Caption: A logical workflow for the safe handling and initial characterization of α,α,α,2-Tetrachloro-6-fluorotoluene.
Conclusion and Future Directions
α,α,α,2-Tetrachloro-6-fluorotoluene is a halogenated aromatic compound with limited available scientific data. This guide has compiled the known information regarding its chemical identity and safety precautions. The proposed synthetic route and expected analytical characterization provide a starting point for researchers interested in this molecule. Future research should focus on the development of a reliable synthetic protocol, followed by comprehensive spectroscopic and analytical characterization to confirm its structure. Subsequently, investigations into its physicochemical properties, reactivity, and potential biological activities could be pursued to determine its utility in drug discovery or materials science. Given the presence of multiple reactive sites, this compound could serve as a versatile building block in organic synthesis.
References
Safety and Handling of 2-Chloro-6-fluorobenzotrichloride: A Technical Guide for Laboratory Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 2-Chloro-6-fluorobenzotrichloride (CAS No. 84473-83-6) in a laboratory setting. Due to the limited availability of a complete safety data sheet for this specific compound, this document incorporates data from structurally similar chemicals to provide a thorough assessment of potential hazards and mitigation strategies. All information should be used in conjunction with your institution's safety policies and a thorough risk assessment before commencing any experimental work.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively published, its physical and chemical properties can be inferred from its structure and data available for analogous compounds.
| Property | Value | Source/Analogy |
| CAS Number | 84473-83-6 | ChemicalBook[1], CymitQuimica[2] |
| Molecular Formula | C7H3Cl4F | ChemicalBook[1], CymitQuimica[2] |
| Molecular Weight | 247.91 g/mol | ChemicalBook[1], CymitQuimica[2] |
| Appearance | Solid | CymitQuimica[2] |
| Reactivity | Highly reactive towards nucleophiles (e.g., water, alcohols, amines). Hydrolyzes in the presence of moisture.[1][3] | Inferred from Benzotrichloride[1][3] |
Hazard Identification and Classification
Based on available information and data from analogous compounds, this compound is expected to be a hazardous substance.
| Hazard Class | Category | GHS Hazard Statement | Source/Analogy |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | BLD Pharmatech Safety Data Sheet[4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | BLD Pharmatech Safety Data Sheet[4] |
| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | Inferred from 2-Chloro-6-fluorobenzyl chloride[5] and BLD Pharmatech Safety Data Sheet[4] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | Inferred from 2-Chloro-6-fluorobenzyl chloride[5] |
| Carcinogenicity | Suspected | May cause cancer | Inferred from Benzotrichloride[3] |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects | Inferred from 2-Chloro-6-fluorobenzyl chloride[5] |
Note: The trichloromethyl group makes this compound highly reactive, particularly with water, leading to the formation of hydrochloric acid, which contributes to its corrosive properties.[6]
Safe Handling and Storage
Strict adherence to safety protocols is mandatory when handling this compound.
3.1. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Viton®, butyl rubber) | Prevents skin contact which can cause burns and absorption of the harmful substance. |
| Body Protection | Flame-retardant lab coat and chemical-resistant apron | Protects against splashes and potential fires. |
| Respiratory Protection | Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with organic vapor cartridges is required. | Prevents inhalation of harmful vapors. |
3.2. Engineering Controls
| Control | Specification |
| Ventilation | All work must be conducted in a properly functioning chemical fume hood. |
| Safety Equipment | An eyewash station and safety shower must be readily accessible. |
3.3. Storage
| Condition | Requirement |
| Location | Store in a cool, dry, well-ventilated area away from incompatible materials. |
| Container | Keep container tightly closed and sealed. |
| Incompatibilities | Bases, alcohols, amines, metals, and moisture.[7] |
Emergency Procedures
Immediate and appropriate response in case of an emergency is critical.
4.1. First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8] |
| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
4.2. Spill and Leak Procedures
In the event of a spill, the following workflow should be initiated:
Caption: Emergency workflow for a spill of this compound.
Experimental Protocols: General Guidelines for a Nucleophilic Substitution Reaction
Objective: To safely perform a nucleophilic substitution on the trichloromethyl group of this compound.
Materials:
-
This compound
-
Nucleophile (e.g., an alcohol or amine)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert gas (e.g., nitrogen, argon)
-
Quenching agent (e.g., saturated sodium bicarbonate solution)
Procedure:
Caption: A generalized experimental workflow for a nucleophilic substitution reaction.
Key Safety Considerations during the Protocol:
-
Inert Atmosphere: The high reactivity of the benzotrichloride group with moisture necessitates the use of an inert atmosphere to prevent unwanted hydrolysis and the formation of HCl gas.
-
Slow Addition: The nucleophile should be added slowly to control the reaction rate and any potential exotherm.
-
Quenching: The quenching step should be performed carefully, especially if the reaction mixture is acidic, to avoid rapid gas evolution.
-
Waste Disposal: All waste, including quenching solutions and solvents, must be disposed of as hazardous waste according to institutional guidelines.
Disposal
All materials contaminated with this compound, including empty containers, absorbent materials, and reaction waste, must be treated as hazardous waste.
Caption: Logical pathway for the proper disposal of hazardous waste.
Toxicological Information
The toxicological properties of this compound have not been fully investigated. However, based on its structure and the known toxicity of related compounds, it is prudent to assume it is a toxic and potentially carcinogenic substance.[3][10] Halogenated aromatic compounds can persist in the environment and may have chronic toxic effects.[11] Exposure can lead to irritation of the skin, eyes, and respiratory tract.[3]
Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and a thorough risk assessment. Always consult the most up-to-date safety data sheet available and your institution's safety guidelines before handling any chemical.
References
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. chemcess.com [chemcess.com]
- 3. BENZOTRICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Benzotrichloride - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
- 8. 2-CHLORO-4-FLUOROBENZOTRICHLORIDE - Safety Data Sheet [chemicalbook.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility of 2-Chloro-6-fluorobenzotrichloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-fluorobenzotrichloride, a halogenated aromatic compound, serves as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its chemical structure, featuring a trifluoromethyl group alongside chlorine and fluorine substituents on a benzene ring, imparts unique properties that are critical for its application in complex organic synthesis. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a summary of the available physicochemical properties of this compound and outlines a general methodology for solubility determination.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₄F | [1][2][3] |
| Molecular Weight | 247.9 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Purity | ≥97% | [1] |
| CAS Number | 84473-83-6 | [1][3] |
Note: The solid form of this compound suggests that its solubility will be temperature-dependent and will vary significantly across different solvent classes. General solubility principles suggest that it would be more soluble in chlorinated or aromatic solvents due to structural similarities. A related compound, 2-chloro-6-fluorophenylacetonitrile, is noted to be insoluble in water.[4]
Experimental Protocol: A General Method for Solubility Determination
The following protocol describes a standard method for determining the solubility of a solid compound like this compound in an organic solvent.
Objective:
To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., acetone, ethanol, toluene)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
Record the exact volume of the filtered solution.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the filtered sample solution using a suitable analytical method (e.g., HPLC or GC).
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/L or mg/mL).
-
Logical Workflow and Diagrams
The following diagrams illustrate the logical workflow for assessing the utility of this compound in a research and development context.
References
Spectroscopic and Spectrometric Characterization of 2-Chloro-6-fluorobenzotrichloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 2-Chloro-6-fluorobenzotrichloride. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules and established analytical methodologies to present a predictive analysis. This document is intended to serve as a valuable resource for the characterization and analysis of this compound in a research and development setting.
Chemical Structure and Properties
This compound is a halogenated aromatic compound with the molecular formula C₇H₃Cl₄F.[1] Its structure consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a trichloromethyl group.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₄F | [1] |
| Molecular Weight | 247.91 g/mol | [1] |
| CAS Number | 84473-83-6 | [2] |
| Appearance | Solid (predicted) | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1. Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine, fluorine, and trichloromethyl substituents.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-3 | 7.6 - 7.8 | d | J(H,H) ≈ 8 |
| H-4 | 7.3 - 7.5 | t | J(H,H) ≈ 8, J(H,F) ≈ 8 |
| H-5 | 7.2 - 7.4 | d | J(H,H) ≈ 8 |
Note: Predictions are based on additive chemical shift rules and data from similar halogenated aromatic compounds.
2.2. Predicted ¹³C NMR Data
The ¹³C NMR spectrum will display six signals for the aromatic carbons and one for the trichloromethyl carbon. The chemical shifts are significantly affected by the attached halogens.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (-CCl₃) | 95 - 100 |
| C-2 (-Cl) | 132 - 135 (d, J(C,F) ≈ 2-4 Hz) |
| C-3 | 130 - 133 |
| C-4 | 125 - 128 (d, J(C,F) ≈ 15-20 Hz) |
| C-5 | 128 - 131 |
| C-6 (-F) | 160 - 165 (d, J(C,F) ≈ 240-250 Hz) |
| -CCl₃ | 90 - 95 |
Note: Predictions are based on data from compounds like 2-fluorobenzotrichloride and established substituent effects.[3]
2.3. Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring NMR spectra of halogenated aromatic compounds is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle 30-45°, relaxation delay 1-2 s, 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle 30-45°, relaxation delay 2-5 s, 1024 or more scans.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing (e.g., to TMS at 0 ppm).
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring and the carbon-halogen bonds.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium-Weak |
| 1600-1585 | Aromatic C=C stretch | Medium |
| 1500-1400 | Aromatic C=C stretch | Strong |
| 1250-1000 | C-F stretch | Strong |
| 800-600 | C-Cl stretch | Strong |
| 900-675 | Aromatic C-H out-of-plane bend | Strong |
Note: Predictions are based on characteristic IR frequencies for aromatic and halogenated compounds.[4][5]
3.1. Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin pellet.
-
ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[6]
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the instrument and collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.[6]
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will be characterized by the presence of isotopic peaks due to the chlorine atoms.
4.1. Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The molecular ion peak will appear as a cluster of peaks due to the isotopes of chlorine (³⁵Cl and ³⁷Cl). The most abundant peak in this cluster will correspond to the molecule containing four ³⁵Cl atoms.
-
Fragmentation: Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms or the entire trichloromethyl group.
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Fragment Ion | Comments |
| 246/248/250/252/254 | [C₇H₃³⁵Clₓ³⁷Cl₄₋ₓF]⁺ | Molecular ion cluster. The exact pattern depends on the number of ³⁵Cl and ³⁷Cl isotopes. |
| 211/213/215/217 | [C₇H₃³⁵Clₓ³⁷Cl₃₋ₓF]⁺ | Loss of a chlorine radical. |
| 176/178/180 | [C₇H₃³⁵Clₓ³⁷Cl₂₋ₓF]⁺ | Loss of two chlorine radicals. |
| 129 | [C₆H₃ClF]⁺ | Loss of the -CCl₃ group. |
| 117 | [CCl₃]⁺ | Trichloromethyl cation. |
Note: The presence of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1) will result in characteristic isotopic patterns for all chlorine-containing fragments.[7][8]
4.2. Experimental Protocol for Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Employ a temperature program to ensure good separation of the analyte from any impurities.
-
-
MS Detection:
-
The eluent from the GC is directed into the ion source of the mass spectrometer.
-
Electron ionization (EI) at 70 eV is a standard method for generating fragments.
-
The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.
-
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify the structure based on the fragmentation pattern.
Conclusion
This technical guide provides a predictive overview of the spectroscopic and spectrometric data for this compound, along with standardized experimental protocols. While direct experimental data is currently limited, the information presented, based on analogous compounds and established principles, offers a solid foundation for researchers, scientists, and drug development professionals in their analytical endeavors with this compound. The provided workflows and predicted data tables serve as a practical starting point for the characterization and quality control of this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound | 84473-83-6 [chemicalbook.com]
- 3. 2-FLUOROBENZOTRICHLORIDE(488-98-2) 13C NMR spectrum [chemicalbook.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Fourier transform infrared spectroscopy [bio-protocol.org]
- 7. docbrown.info [docbrown.info]
- 8. youtube.com [youtube.com]
Stability and Storage of 2-Chloro-6-fluorobenzotrichloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical Properties and Intrinsic Stability
2-Chloro-6-fluorobenzotrichloride, with the molecular formula C₇H₃Cl₄F, is a solid at room temperature. Its stability is influenced by the presence of the trichloromethyl group, which is susceptible to hydrolysis, and the halogenated benzene ring. Under normal, controlled laboratory conditions, the compound is considered stable. However, its reactivity with common laboratory reagents and sensitivity to environmental factors necessitate careful handling and storage.
Recommended Storage and Handling Conditions
To ensure the long-term stability of this compound, the following storage and handling conditions are recommended based on safety data sheets and general laboratory practice.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, dry place. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents hydrolysis from atmospheric moisture. |
| Light | Protect from light. | Avoids potential photolytic degradation. |
| Container | Tightly sealed, suitable containers. | Prevents contamination and exposure to moisture and air. |
| Ventilation | Well-ventilated area. | Ensures safe handling and dissipation of any potential vapors. |
Incompatibilities and Hazardous Decomposition
Understanding the chemical incompatibilities of this compound is critical to prevent hazardous reactions and degradation of the material. The compound should not be stored in proximity to the substances listed below.
| Incompatible Materials | Potential Hazard |
| Bases | Can promote hydrolysis and other degradation reactions. |
| Alcohols | May react with the trichloromethyl group. |
| Amines | Can lead to nucleophilic substitution reactions. |
| Metals | Potential for catalytic degradation or reaction. |
| Moisture/Water | Hydrolysis of the trichloromethyl group. |
Exposure to excessive heat or fire will lead to decomposition, producing hazardous substances.
| Condition | Hazardous Decomposition Products |
| Thermal Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), Gaseous hydrogen fluoride (HF), Hydrogen chloride gas. |
A logical diagram illustrating the factors affecting the stability of this compound is provided below.
Caption: Factors leading to the degradation of this compound.
Experimental Protocols for Stability Assessment
While specific stability studies on this compound are not publicly documented, a robust stability testing program can be designed based on the internationally recognized guidelines from the International Council for Harmonisation (ICH), specifically ICH Q1A(R2), and the Organisation for Economic Co-operation and Development (OECD). The following protocols are proposed for a comprehensive stability assessment.
Long-Term and Accelerated Stability Studies (ICH Q1A)
These studies are designed to determine the re-test period or shelf life of the substance under defined storage conditions.
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, and 6 months. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, and 6 months. |
Methodology:
-
Store a minimum of three batches of this compound in containers that simulate the proposed packaging.
-
Place the samples in calibrated stability chambers maintained at the conditions specified in the table above.
-
At each time point, withdraw samples and analyze for key stability-indicating parameters.
-
Analytical parameters should include:
-
Appearance (color, physical state)
-
Assay (e.g., by HPLC to determine purity)
-
Identification (e.g., by FTIR or NMR)
-
Impurities/Degradation products (e.g., by HPLC or GC-MS to identify and quantify)
-
Moisture content (e.g., by Karl Fischer titration)
-
Stress Testing
Stress testing helps to identify likely degradation products and elucidate degradation pathways.
| Stress Condition | Proposed Methodology |
| Acid Hydrolysis | Reflux in 0.1 M HCl for a specified period. |
| Base Hydrolysis | Reflux in 0.1 M NaOH for a specified period. |
| Oxidative Degradation | Treat with 3% H₂O₂ at room temperature. |
| Thermal Degradation | Heat the solid material at elevated temperatures (e.g., 60°C, 80°C) and monitor for degradation. |
| Photostability | Expose the substance to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). |
Methodology:
-
Subject samples of this compound to the stress conditions outlined above.
-
Analyze the stressed samples at appropriate time points.
-
The primary goal is to identify degradation products and to develop and validate a stability-indicating analytical method.
The following diagram illustrates a general workflow for a comprehensive stability study.
Caption: General workflow for a chemical stability study.
Conclusion
While this compound is stable under recommended conditions, its sensitivity to moisture, heat, and certain chemicals necessitates strict adherence to proper storage and handling protocols. For applications in drug development and other high-purity fields, it is imperative to conduct thorough stability studies following established international guidelines to ensure the material's quality and integrity over time. The experimental frameworks provided in this guide offer a comprehensive approach to generating the necessary stability data to support these applications.
A Technical Guide to the Synthesis Precursors of 1-Chloro-3-fluoro-2-(trichloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the primary synthesis precursors and reaction pathway for 1-Chloro-3-fluoro-2-(trichloromethyl)benzene (CAS No. 84473-83-6). This compound, also known as 2-Chloro-6-fluorobenzotrichloride, is a halogenated aromatic molecule valuable as an intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1][2] The core synthesis strategy involves the exhaustive photochlorination of a substituted toluene.
Core Synthesis Precursor
The principal starting material for the synthesis is 2-Chloro-6-fluorotoluene. Its properties and role are summarized below.
| Precursor | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role & Significance |
| 2-Chloro-6-fluorotoluene | 443-83-4[3] | C₇H₆ClF | 144.57[3] | The foundational building block whose methyl group undergoes free-radical chlorination to form the target trichloromethyl group. It is a key intermediate for pharmaceuticals and agrochemicals.[4] |
Synthetic Pathway Overview
The synthesis of 1-Chloro-3-fluoro-2-(trichloromethyl)benzene from its primary precursor is achieved via a free-radical substitution reaction. The process involves the progressive chlorination of the methyl group on the 2-Chloro-6-fluorotoluene ring until it is fully substituted, yielding the trichloromethyl group. This reaction is typically initiated by ultraviolet (UV) light.
Caption: Stepwise photochlorination of 2-Chloro-6-fluorotoluene.
Experimental Protocol: Photochlorination
The following is a representative experimental methodology derived from patent literature for the synthesis of 1-Chloro-3-fluoro-2-(trichloromethyl)benzene. The process describes the exhaustive chlorination of the precursor under thermal and photochemical conditions.
Objective: To synthesize 1-Chloro-3-fluoro-2-(trichloromethyl)benzene via the photochlorination of 2-Chloro-6-fluorotoluene.
Materials & Equipment:
-
Starting Material: 2-Chloro-6-fluorotoluene (C₇H₆ClF)
-
Reagent: Chlorine gas (Cl₂)
-
Additive (Optional): Phosphorus trichloride (PCl₃)
-
Equipment: 500mL four-neck glass reaction flask, reflux condenser, thermometer, gas inlet tube, tail gas absorption device, metal halide lamp (or other UV light source).
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Charge the 500mL four-neck flask with 250g of 2-Chloro-6-fluorotoluene. An optional additive, such as 0.5mL of phosphorus trichloride, can be added to improve product quality.[5]
-
Initiation: Begin stirring and heat the flask contents to the reaction temperature, typically between 100-200 °C (a specific example uses 180 °C).[5][6]
-
Reaction: Once the temperature is stable, commence irradiation with the metal halide lamp and begin bubbling chlorine gas through the reaction mixture at a controlled rate.[5][7]
-
Monitoring: The reaction proceeds through intermediate stages: the formation of 2-chloro-6-fluorobenzyl chloride, followed by 2-chloro-6-fluorobenzyl dichloride, and finally the target product.[6] The progress of the reaction should be monitored using a suitable analytical technique, such as gas chromatography (GC), until the concentration of the initial monochlorinated intermediate is below a specified threshold (e.g., < 0.5%).[6]
-
Work-up: Upon completion, stop the chlorine gas flow, turn off the light source, and allow the reaction mixture to cool. The crude product, consisting primarily of 1-Chloro-3-fluoro-2-(trichloromethyl)benzene, can be purified by standard methods such as fractional distillation under reduced pressure.
Key Experimental Parameters
The efficiency and selectivity of the synthesis are highly dependent on precise control over reaction conditions. The table below summarizes key quantitative data from cited experimental procedures.
| Parameter | Value / Range | Significance | Reference |
| Reaction Temperature | 100 - 200 °C | Influences reaction rate and selectivity. Higher temperatures favor free-radical substitution. | [6] |
| Light Source | Metal Halide Lamp (UV) | Essential for homolytic cleavage of Cl₂ to initiate the free-radical chain reaction. | [5] |
| Reactant Molar Ratio | Chlorine gas in excess | Ensures the reaction proceeds to exhaustive chlorination of the methyl group. | [7] |
| Additive (Optional) | Phosphorus trichloride | May act as a catalyst or scavenger to improve product quality and yield. | [5] |
| Reaction Endpoint | < 0.5% monochloride | A defined endpoint ensures high conversion to the desired trichlorinated product. | [6] |
Logical Workflow of Synthesis
The logical progression from precursor selection to final product synthesis follows a clear and defined path, emphasizing process control at each stage.
Caption: Logical workflow for the synthesis of the target compound.
References
- 1. 1-Chloro-3-fluoro-2-(trifluoromethyl)benzene [myskinrecipes.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 2-Chloro-6-fluorotoluene - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
Commercial Suppliers and Technical Guide for 2-Chloro-6-fluorobenzotrichloride
For researchers, scientists, and drug development professionals, 2-Chloro-6-fluorobenzotrichloride (CAS No. 84473-83-6) is a key chemical intermediate. This technical guide provides a comprehensive overview of its commercial availability, synthesis, and core technical data.
Commercial Availability
This compound is available from a number of commercial chemical suppliers. These companies offer the compound in various quantities, typically with a purity of 97% or higher. For procurement, researchers can refer to the suppliers listed below. It is advisable to request a certificate of analysis to confirm the purity and specifications of the product.
| Supplier | Purity | Available Quantities |
| CymitQuimica | 97% | 1g, 5g, 25g, 100g[1] |
| ChemicalBook | Varies by supplier | Inquire with listed suppliers[2][3] |
| Indagoo (via CymitQuimica) | 97% | 1g, 5g, 25g, 100g[1] |
Physicochemical Properties
Below is a summary of the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 84473-83-6 | [1][2] |
| Molecular Formula | C₇H₃Cl₄F | [1] |
| Molecular Weight | 247.91 g/mol | [3] |
| Appearance | Solid | [1] |
| Purity | ≥ 97% | [1] |
| Synonyms | 1-Chloro-3-fluoro-2-(trichloromethyl)benzene, α,α,α,2-Tetrachloro-6-fluorotoluene | [1] |
Synthesis and Reaction Pathways
The synthesis of this compound is primarily achieved through the exhaustive photochemical chlorination of 2-chloro-6-fluorotoluene. This process involves the substitution of the hydrogen atoms on the methyl group with chlorine atoms.
A detailed experimental protocol for a similar transformation, the synthesis of 2-chlorobenzotrichloride, suggests a viable pathway. The reaction can be catalyzed by phosphorus pentachloride at elevated temperatures.
Experimental Protocol: Synthesis of this compound (Proposed)
This protocol is based on analogous chemical transformations and should be adapted and optimized for specific laboratory conditions.
Materials:
-
2-Chloro-6-fluorotoluene
-
Chlorine gas
-
Phosphorus pentachloride (catalyst)
-
A reaction vessel equipped with a gas inlet, condenser, and a light source (e.g., a high-pressure mercury lamp)
Procedure:
-
Charge the reaction vessel with 2-chloro-6-fluorotoluene and a catalytic amount of phosphorus pentachloride.
-
Heat the mixture to a temperature between 150-260°C.
-
Introduce chlorine gas into the reaction mixture while irradiating with the light source.
-
Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed and the desired product is the major component.
-
Upon completion, stop the chlorine flow and cool the reaction mixture.
-
Purify the crude product by distillation under reduced pressure to obtain this compound.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the general workflow for the synthesis and subsequent analysis of this compound.
Caption: Workflow for the synthesis and analysis of this compound.
Potential Applications in Drug Development and Agrochemicals
While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its utility as a chemical intermediate is significant. The trichloromethyl group is a versatile functional group that can be transformed into other functionalities, such as a carboxylic acid or an ester, through hydrolysis.
This reactivity makes this compound a valuable precursor for the synthesis of more complex molecules with potential biological activity. For instance, the corresponding benzoic acid derivative, 2-chloro-6-fluorobenzoic acid, is a known building block in the synthesis of pharmaceuticals and agrochemicals. The presence of the chlorine and fluorine atoms can influence the pharmacokinetic and pharmacodynamic properties of the final active ingredient.
The following diagram illustrates the potential synthetic utility of this compound as a chemical intermediate.
Caption: Potential synthetic pathways from this compound.
References
Methodological & Application
Synthesis of 2-Chloro-6-fluorobenzoic Acid via Hydrolysis of 2-Chloro-6-fluorobenzotrichloride
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of 2-chloro-6-fluorobenzoic acid, a valuable intermediate in the pharmaceutical and agrochemical industries. The synthesis is achieved through the hydrolysis of 2-chloro-6-fluorobenzotrichloride. This application note outlines the reaction procedure, including reagent quantities, reaction conditions, and a comprehensive purification method. Additionally, it includes a summary of the expected yield and purity, along with a workflow diagram for clarity.
Introduction
2-Chloro-6-fluorobenzoic acid is a key building block in the synthesis of various biologically active molecules. The hydrolysis of the corresponding benzotrichloride derivative presents a direct and efficient route to this carboxylic acid. The trichloromethyl group is susceptible to hydrolysis under acidic or neutral conditions, typically at elevated temperatures, to yield the corresponding carboxylic acid and hydrochloric acid as a byproduct. Catalysts, such as solid superacids or Lewis acids, can be employed to facilitate this transformation under milder conditions and improve reaction rates. This protocol is based on established methodologies for the hydrolysis of benzotrichloride derivatives.
Reaction Scheme
Figure 1: General reaction scheme for the hydrolysis of this compound.
Experimental Protocol
Materials:
-
This compound (Starting Material)
-
Ferric solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃) or another suitable Lewis acid
-
Deionized water
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification
-
Activated carbon
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a four-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, a thermometer, and a dropping funnel, add this compound.
-
Catalyst Addition: Add the ferric solid superacid catalyst to the reaction flask.
-
Heating: Heat the mixture to a temperature between 100°C and 200°C with vigorous stirring.
-
Water Addition: Slowly add deionized water to the reaction mixture through the dropping funnel over a period of 2-4 hours. Maintain the reaction temperature throughout the addition.
-
Reaction Monitoring: After the addition of water is complete, continue to stir the mixture at the same temperature for an additional 4-5 hours to ensure the reaction goes to completion. The reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a biphasic mixture is formed, separate the aqueous phase. If the product is in an organic phase, extract the aqueous phase with a suitable organic solvent. In many described procedures, the product is found in the aqueous phase after hydrolysis.
-
To the aqueous phase, add activated carbon and stir for 30 minutes to decolorize the solution.
-
Filter the mixture to remove the activated carbon and any solid catalyst.
-
-
Product Precipitation:
-
Cool the filtrate in an ice bath.
-
Slowly add hydrochloric acid or dilute sulfuric acid to the filtrate to adjust the pH to ≤ 6.
-
A white solid, 2-chloro-6-fluorobenzoic acid, will precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the solid product by filtration.
-
Wash the solid with cold deionized water to remove any remaining acid and inorganic salts.
-
Dry the product under vacuum to a constant weight.
-
If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.
-
Data Presentation
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Product | 2-Chloro-6-fluorobenzoic Acid | |
| Catalyst | Ferric Solid Superacid | [1] |
| Reaction Temperature | 100 - 200 °C | [1] |
| Reaction Time | 6 - 9 hours | [1] |
| Yield | 90 - 95% | [1] |
| Purity (by HPLC) | > 99% | [1] |
Experimental Workflow
Figure 2: Detailed workflow for the synthesis of 2-chloro-6-fluorobenzoic acid.
Safety Precautions
-
This reaction should be performed in a well-ventilated fume hood.
-
The reaction generates hydrochloric acid as a byproduct, which is corrosive and toxic. Appropriate measures should be taken to scrub the off-gases.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Care should be taken when handling corrosive acids.
Conclusion
The hydrolysis of this compound provides an effective and high-yielding route to 2-chloro-6-fluorobenzoic acid. The use of a solid superacid catalyst allows for efficient conversion under controlled conditions. The protocol described herein is robust and can be adapted for various scales of production. The high purity of the final product makes it suitable for direct use in subsequent synthetic steps in pharmaceutical and agrochemical research and development.
References
Application Notes and Protocols: Hydrolysis of 2-Chloro-6-fluorobenzotrichloride to 2-Chloro-6-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-fluorobenzoic acid is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Its preparation via the hydrolysis of 2-chloro-6-fluorobenzotrichloride is a key transformation. This document provides detailed application notes and a comprehensive protocol for this chemical conversion. The hydrolysis of the trichloromethyl group proceeds readily in the presence of water, often catalyzed by an acid, to yield the corresponding carboxylic acid. This process is a fundamental reaction in organic synthesis for the preparation of benzoic acid derivatives from readily available toluene precursors.
Reaction Scheme
The overall chemical transformation is depicted below:
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | e.g., CymitQuimica | Starting material[1] |
| Sulfuric Acid (H₂SO₄) | 95-98% | Standard lab supplier | Catalyst |
| Water | Deionized | - | Reagent and solvent |
| Toluene | Anhydrous | Standard lab supplier | Co-solvent (optional) |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Standard lab supplier | For neutralization |
| Hydrochloric Acid (HCl) | Concentrated | Standard lab supplier | For acidification |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard lab supplier | For drying |
| Celite | - | Standard lab supplier | Filter aid |
Experimental Protocol
This protocol is based on general methods for the hydrolysis of benzotrichlorides and related compounds.[2][3]
1. Reaction Setup:
-
Set up a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The reaction should be performed in a well-ventilated fume hood.
-
Charge the flask with this compound (1.0 eq).
-
If desired, add toluene as a co-solvent.
2. Hydrolysis:
-
Slowly add a mixture of concentrated sulfuric acid (0.1-0.5 eq) and water (5-10 eq) to the stirred starting material through the dropping funnel. The addition should be exothermic, and the rate should be controlled to maintain a manageable reaction temperature.
-
After the addition is complete, heat the reaction mixture to a temperature between 100-150°C.[2][3]
-
Maintain the reaction at this temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS) until the starting material is consumed. This may take several hours.
3. Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture into a beaker containing crushed ice.
-
The crude 2-chloro-6-fluorobenzoic acid may precipitate out of the aqueous solution. If not, proceed with extraction.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts and wash them with brine.
4. Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
For further purification, the crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or toluene).
-
Alternatively, the crude product can be dissolved in a saturated solution of sodium bicarbonate. The aqueous layer is then washed with an organic solvent to remove any non-acidic impurities.
-
The aqueous layer is then acidified with concentrated hydrochloric acid until the pH is acidic, causing the pure 2-chloro-6-fluorobenzoic acid to precipitate.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum. A yield of approximately 90% can be expected with a purity of over 99%.[3][4]
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₇H₃Cl₄F | [1] |
| Molecular Weight | 247.91 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity (Starting Material) | ≥97% | [1] |
| Product: 2-Chloro-6-fluorobenzoic acid | ||
| Molecular Formula | C₇H₄ClFO₂ | [5] |
| Molecular Weight | 174.55 g/mol | |
| Appearance | White solid | [4] |
| Melting Point | 156-159 °C | |
| Typical Yield | ~90% | [3][4] |
| Typical Purity (after purification) | >99% | [3][4] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-chloro-6-fluorobenzoic acid.
Safety Precautions
-
This reaction should be carried out by trained personnel in a well-ventilated fume hood.
-
This compound and concentrated acids are corrosive and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction is exothermic and generates hydrogen chloride gas, which is corrosive and toxic. Ensure proper quenching and neutralization steps are followed.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 3. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 4. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 5. 2-Chloro-6-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Chloro-6-fluorobenzotrichloride and its Derivatives as Key Intermediates in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-6-fluorobenzotrichloride and its related compounds are important intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The unique substitution pattern of the benzene ring, featuring both chloro and fluoro groups, imparts specific electronic and steric properties that are leveraged in the construction of complex molecular architectures found in modern pharmaceuticals. This document provides an overview of the application of this class of intermediates, with a focus on the synthesis of β-lactam antibiotics, and includes detailed experimental protocols.
While direct large-scale pharmaceutical synthesis pathways starting from this compound are not extensively documented in publicly available literature, its precursor, 2-chloro-6-fluorotoluene, is a key starting material for the synthesis of essential drug intermediates. The chlorination of 2-chloro-6-fluorotoluene can yield 2-chloro-6-fluorobenzyl chloride, 2-chloro-6-fluorobenzal chloride, and this compound. These intermediates, particularly 2-chloro-6-fluorobenzaldehyde derived from this family, are crucial in the production of antibiotics such as flucloxacillin.
Key Applications in Pharmaceutical Synthesis
The primary application of this chemical family lies in the synthesis of isoxazolyl penicillins, such as flucloxacillin. 2-Chloro-6-fluorobenzaldehyde is a critical building block for the construction of the 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, which is subsequently coupled with 6-aminopenicillanic acid (6-APA) to form the final antibiotic.
Synthesis Pathway Overview: Flucloxacillin
The synthesis of flucloxacillin from 2-chloro-6-fluorotoluene involves several key steps, which are outlined below. This pathway highlights the importance of the 2-chloro-6-fluoro-substituted aromatic core in the final drug molecule.
Caption: Synthetic pathway of Flucloxacillin from 2-Chloro-6-fluorotoluene.
Experimental Protocols
The following are generalized protocols for the key steps in the synthesis of flucloxacillin, based on established chemical principles. Researchers should adapt these protocols based on laboratory conditions and safety assessments.
Protocol 1: Synthesis of 2-Chloro-6-fluorobenzaldehyde
This protocol describes the synthesis of 2-chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene.
Materials:
-
2-Chloro-6-fluorotoluene
-
Benzoyl peroxide or other radical initiator
-
Chlorine gas
-
85% Sulfuric acid
-
Solvent (e.g., carbon tetrachloride - use with extreme caution and appropriate ventilation)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Reaction vessel with reflux condenser, gas inlet, and mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Chlorination:
-
In a suitable reaction vessel, dissolve 2-chloro-6-fluorotoluene in an appropriate solvent.
-
Add a catalytic amount of a radical initiator (e.g., benzoyl peroxide).
-
Heat the mixture to reflux.
-
Bubble chlorine gas through the refluxing solution. Monitor the reaction progress by GC analysis until the desired amount of 2-chloro-6-fluorobenzal dichloride is formed.
-
-
Hydrolysis:
-
Carefully add the crude 2-chloro-6-fluorobenzal dichloride to 85% sulfuric acid at a controlled temperature (e.g., 90°C).[1][2]
-
Stir the mixture until the hydrolysis is complete (monitor by TLC or GC).
-
Cool the reaction mixture and pour it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and then with a sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude 2-chloro-6-fluorobenzaldehyde by distillation or recrystallization.
-
Quantitative Data:
| Parameter | Value | Reference(s) |
| Purity of 2-chloro-6-fluorobenzaldehyde | >99% | [1][2] |
| Overall Yield | Approx. 90% | [1][2] |
Protocol 2: Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
This protocol outlines the formation of the key isoxazole intermediate.
Materials:
-
2-Chloro-6-fluorobenzaldehyde
-
Ethyl acetoacetate
-
Piperidine (catalyst)
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Thionyl chloride or oxalyl chloride
-
Ethanol
-
Toluene
-
Reaction vessel with Dean-Stark trap
-
Magnetic stirrer and heating plate
Procedure:
-
Knoevenagel Condensation:
-
In a reaction vessel, combine 2-chloro-6-fluorobenzaldehyde, ethyl acetoacetate, and a catalytic amount of piperidine in toluene.
-
Heat the mixture to reflux and remove water using a Dean-Stark trap until the reaction is complete.
-
Cool the reaction mixture and wash with water.
-
Remove the toluene under reduced pressure to obtain the crude condensation product.
-
-
Cyclization:
-
Dissolve the crude condensation product in ethanol.
-
Add a solution of hydroxylamine hydrochloride and sodium hydroxide in water.
-
Stir the mixture at room temperature until the cyclization is complete (monitor by TLC).
-
Remove the ethanol under reduced pressure and extract the product with a suitable organic solvent.
-
Dry the organic layer and remove the solvent to obtain the ethyl ester of the isoxazole carboxylic acid.
-
-
Hydrolysis:
-
Hydrolyze the ethyl ester using a solution of sodium hydroxide in aqueous ethanol.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.
-
Filter, wash with water, and dry the 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.
-
-
Acyl Chloride Formation:
-
Suspend the carboxylic acid in a dry, inert solvent (e.g., toluene).
-
Add thionyl chloride or oxalyl chloride dropwise at a controlled temperature.
-
Stir the mixture until the reaction is complete (cessation of gas evolution).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.
-
Protocol 3: Coupling with 6-Aminopenicillanic Acid (6-APA)
This final step forms the β-lactam antibiotic.
Materials:
-
3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
-
6-Aminopenicillanic acid (6-APA)
-
A suitable base (e.g., triethylamine or sodium bicarbonate)
-
A suitable solvent (e.g., acetone, dichloromethane, or a biphasic system)
-
Reaction vessel with a stirrer
-
Filtration apparatus
Procedure:
-
Coupling Reaction:
-
Suspend 6-APA in the chosen solvent system.
-
Cool the suspension in an ice bath.
-
Add the base to dissolve the 6-APA.
-
Slowly add a solution of the acyl chloride in a dry solvent.
-
Maintain the temperature and pH during the addition.
-
Stir the reaction mixture until the coupling is complete (monitor by HPLC).
-
-
Work-up and Isolation:
-
Acidify the reaction mixture to precipitate the crude flucloxacillin.
-
Filter the solid product.
-
Wash the product with cold water and then with a suitable organic solvent.
-
Dry the product under vacuum.
-
Recrystallize the crude product from a suitable solvent system to obtain pure flucloxacillin.
-
Signaling Pathway Targeted by Flucloxacillin
Flucloxacillin, like other β-lactam antibiotics, targets the bacterial cell wall synthesis pathway. Specifically, it inhibits the action of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.
Caption: Mechanism of action of Flucloxacillin via inhibition of bacterial cell wall synthesis.
Conclusion
This compound and its chemical relatives, particularly 2-chloro-6-fluorobenzaldehyde, are valuable intermediates in the pharmaceutical industry. Their utility is well-demonstrated in the synthesis of potent antibiotics like flucloxacillin. The protocols and data presented here provide a framework for researchers engaged in the synthesis and development of new pharmaceutical agents based on this important chemical scaffold. As with all chemical syntheses, appropriate safety precautions and optimization of reaction conditions are paramount for successful and safe execution.
References
Application Notes: 2-Chloro-6-fluorobenzotrichloride in Agrochemical Production
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Chloro-6-fluorobenzotrichloride as a key intermediate in the synthesis of advanced agrochemicals, particularly benzoylurea insecticides. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to guide researchers in the development of novel crop protection agents.
Introduction
This compound is a versatile chemical intermediate that serves as a precursor to key building blocks in the agrochemical industry, namely 2-Chloro-6-fluorobenzaldehyde and 2-Chloro-6-fluorobenzoic acid. These compounds are integral to the synthesis of a range of pesticides, including high-efficiency, low-toxicity fungicides and insecticides.[1][2][3][4][5][6][7] The benzoylurea class of insecticides, known for their specific mode of action as insect growth regulators, represents a significant application for derivatives of this starting material.
Synthetic Pathways from this compound
The primary utility of this compound in agrochemical synthesis lies in its efficient conversion to more functionalized intermediates. The trichloromethyl group can be readily hydrolyzed to either a carboxylic acid or an aldehyde, providing two key platforms for further elaboration.
Hydrolysis to 2-Chloro-6-fluorobenzoic Acid
This compound can be hydrolyzed to 2-Chloro-6-fluorobenzoic acid, a crucial component for the synthesis of benzoylurea insecticides. This process typically involves heating with water, often in the presence of a catalyst.
Conversion to 2-Chloro-6-fluorobenzaldehyde
Alternatively, under controlled conditions, this compound can be converted to 2-Chloro-6-fluorobenzaldehyde, another important precursor for various pesticides.[4][5] A patented method describes the hydrolysis of a mixture containing this compound using a solid superacid catalyst.[1][5][8][9]
The general synthetic workflow is illustrated below:
Caption: Synthetic utility of this compound.
Application in the Synthesis of Benzoylurea Insecticides
Benzoylurea insecticides are a class of insect growth regulators that interfere with the synthesis of chitin, a key component of the insect exoskeleton.[1] This mode of action leads to the death of insect larvae during molting.[1] A representative synthesis of a benzoylurea insecticide using a derivative of 2-Chloro-6-fluorobenzoic acid is detailed below. The protocol is analogous to the synthesis of commercial insecticides like Diflubenzuron.
Representative Experimental Protocol: Synthesis of a 2-Chloro-6-fluorobenzoylurea Derivative
This protocol outlines a two-step synthesis of a hypothetical, yet representative, benzoylurea insecticide starting from 2-Chloro-6-fluorobenzoic acid.
Step 1: Synthesis of 2-Chloro-6-fluorobenzoyl isocyanate
-
To a solution of 2-Chloro-6-fluorobenzoic acid in an inert solvent such as toluene, add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) at room temperature.
-
Heat the reaction mixture to reflux until the conversion to 2-Chloro-6-fluorobenzoyl chloride is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC).
-
Remove the excess chlorinating agent and solvent under reduced pressure.
-
Dissolve the resulting 2-Chloro-6-fluorobenzoyl chloride in a dry, aprotic solvent (e.g., toluene or dichloromethane).
-
Add a source of isocyanate, such as sodium azide, and heat the mixture to initiate a Curtius rearrangement, or react with phosgene or a phosgene equivalent.
-
The formation of 2-Chloro-6-fluorobenzoyl isocyanate is monitored by IR spectroscopy (characteristic isocyanate peak around 2270 cm⁻¹).
Step 2: Synthesis of the Benzoylurea Insecticide
-
In a separate reaction vessel, dissolve a substituted aniline (e.g., 4-chloroaniline, a common component in benzoylurea insecticides) in a dry, aprotic solvent.
-
Slowly add the solution of 2-Chloro-6-fluorobenzoyl isocyanate from Step 1 to the aniline solution at room temperature with stirring.
-
An exothermic reaction typically occurs, leading to the precipitation of the benzoylurea product.
-
Continue stirring for several hours to ensure complete reaction.
-
Collect the solid product by filtration, wash with a suitable solvent to remove any unreacted starting materials, and dry under vacuum.
Quantitative Data from Analogous Syntheses
While specific yields for the hypothetical compound are not available, data from analogous patented processes provide an indication of expected efficiencies.
| Reaction Step | Reactants | Catalyst/Reagent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Hydrolysis of this compound to 2-chloro-6-fluorobenzaldehyde | 2-chloro-6-fluorotoluene chlorination products | Ferric solid superacid | 100-200 | ~90 | 99 | [Patent CN102617312A] |
| Conversion of aqueous phase to 2-chloro-6-fluorobenzoic acid | Aqueous phase from aldehyde synthesis | Hydrochloric acid | - | 94.1 | 99.3 | [Patent CN102617312A] |
| Synthesis of Diflubenzuron | 2,6-difluorobenzamide, p-chlorophenyl isocyanate | Dimethyl formamide | 140 | >91 | >99 | [Patent CN102180813B] |
Mode of Action: Chitin Synthesis Inhibition
Benzoylurea insecticides, including those potentially derived from this compound, act by inhibiting chitin synthesis in insects. This disruption of the molting process is a highly selective mode of action with low toxicity to vertebrates.
The signaling pathway and mechanism of action can be visualized as follows:
Caption: Mechanism of action of benzoylurea insecticides.
Conclusion
This compound is a valuable starting material for the synthesis of agrochemicals, particularly through its conversion to 2-Chloro-6-fluorobenzoic acid and subsequent use in the production of benzoylurea insecticides. The protocols and data presented provide a framework for the development of novel insect growth regulators. The specific mode of action of these compounds offers a targeted and environmentally conscious approach to pest management. Further research into the synthesis and biological activity of agrochemicals derived from this versatile intermediate is encouraged.
References
- 1. Diflubenzuron - Wikipedia [en.wikipedia.org]
- 2. Chlorfluazuron (Ref: CGA 112913) [sitem.herts.ac.uk]
- 3. beyondpesticides.org [beyondpesticides.org]
- 4. Lufenuron (Ref: CGA 184699) [sitem.herts.ac.uk]
- 5. Lufenuron - Wikipedia [en.wikipedia.org]
- 6. Diflubenzuron 480 g/l SC – Zenith Crop Sciences [zenithcropsciences.com]
- 7. caloongchem.com [caloongchem.com]
- 8. lincolnpestcontrol.com [lincolnpestcontrol.com]
- 9. Diflubenzuron (Ref: OMS 1804) [sitem.herts.ac.uk]
Application Notes and Protocols: Reactions of 2-Chloro-6-fluorobenzotrichloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of 2-chloro-6-fluorobenzotrichloride with various nucleophiles. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules. The protocols provided herein are intended to serve as a guide for the synthesis of derivatives with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a reactive chemical intermediate characterized by a benzoyl moiety substituted with a chloro and a fluoro group, and a trichloromethyl group. The electron-withdrawing nature of the chlorine and fluorine atoms on the aromatic ring, combined with the three chlorine atoms on the methyl group, renders the benzylic carbon highly electrophilic and susceptible to nucleophilic attack. Consequently, this compound readily reacts with a variety of nucleophiles to yield valuable downstream products such as benzoyl chlorides, benzoic acids, benzamides, and benzoates. These derivatives are of significant interest in the pharmaceutical industry, serving as scaffolds for the development of novel therapeutic agents, including kinase inhibitors for oncology and antiviral compounds.[1][2][3]
General Reaction Mechanism
The primary reaction pathway for this compound with nucleophiles involves the initial formation of 2-chloro-6-fluorobenzoyl chloride. The trichloromethyl group is an excellent leaving group, and its departure is facilitated by the stability of the resulting acyl chloride. The in-situ generated 2-chloro-6-fluorobenzoyl chloride is highly reactive and will readily undergo nucleophilic acyl substitution with a wide range of nucleophiles.
Experimental Protocols and Data
The following sections provide detailed protocols for the reaction of this compound with common nucleophiles. The quantitative data, where available, is summarized in tables for easy comparison.
Reaction with Water (Hydrolysis)
The hydrolysis of this compound is a facile reaction that yields 2-chloro-6-fluorobenzoic acid. This reaction can be performed under aqueous conditions, often with the aid of a catalyst. The initial product of hydrolysis is 2-chloro-6-fluorobenzoyl chloride, which is rapidly converted to the corresponding carboxylic acid in the presence of excess water. A related process described in the patent literature involves the hydrolysis of a mixture containing this compound to yield 2-chloro-6-fluorobenzaldehyde under specific conditions.[4][5]
Protocol 1: Synthesis of 2-Chloro-6-fluorobenzoic Acid
-
To a stirred solution of this compound (1.0 eq) in a suitable organic solvent (e.g., toluene, dioxane), add water (10-20 eq).
-
The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
The crude 2-chloro-6-fluorobenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Table 1: Quantitative Data for Hydrolysis of this compound Derivatives
| Product | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Chloro-6-fluorobenzaldehyde | Ferric solid superacid | 100-200 | 4-5 | 92.7-95.0 | [4][5] |
| 2-Chloro-6-fluorobenzoic acid | None (from aqueous phase) | Not specified | Not specified | 90.0-94.1 | [4][5] |
Note: The yields for 2-chloro-6-fluorobenzaldehyde are from the hydrolysis of a chlorinated mixture of 2-chloro-6-fluorotoluene containing the benzotrichloride.
Reaction with Amines (Aminolysis)
The reaction of this compound with primary or secondary amines is expected to proceed through the in-situ formation of 2-chloro-6-fluorobenzoyl chloride, which then reacts with the amine to form the corresponding N-substituted-2-chloro-6-fluorobenzamide. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated during the reaction.
Protocol 2: General Synthesis of N-Aryl-2-chloro-6-fluorobenzamides
-
In a round-bottom flask, dissolve the desired aniline derivative (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in a dry aprotic solvent (e.g., dichloromethane, THF, or toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in the same solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
After completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Table 2: Representative Yields for the Synthesis of Benzamides from Related Benzoyl Chlorides
| Benzoyl Chloride | Amine | Base | Solvent | Yield (%) | Reference |
| 2-Fluorobenzoyl chloride | Aniline | Triethylamine | Cyrene | 73 | |
| 2-Fluorobenzoyl chloride | Benzylamine | Triethylamine | Cyrene | 76 | |
| 4-Fluorobenzoyl chloride | Aniline derivatives | None (solvent-free) | N/A | Good | [6] |
Note: These are representative yields for similar reactions and may vary for this compound.
Reaction with Alcohols (Alcoholysis)
The reaction with alcohols follows a similar pathway, leading to the formation of 2-chloro-6-fluorobenzoate esters. The reaction is typically carried out in the presence of a base to scavenge the HCl produced.
Protocol 3: General Synthesis of Alkyl 2-Chloro-6-fluorobenzoates
-
To a solution of the alcohol (1.0 eq) and a base (e.g., pyridine or triethylamine, 1.2 eq) in a dry aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere, add this compound (1.05 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude ester by column chromatography on silica gel or by distillation under reduced pressure.
Applications in Drug Development
Derivatives of 2-chloro-6-fluorobenzoic acid have emerged as privileged scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors. The unique electronic and steric properties conferred by the halogen substituents can lead to enhanced binding affinity and selectivity for target proteins.
Inhibition of Kinase Signaling Pathways
Several signaling pathways that are often dysregulated in cancer and other diseases have been targeted by inhibitors containing the 2-chloro-6-fluorophenyl moiety. These include the Src/Abl, VEGFR, and AKT signaling pathways.
Src/Abl Kinase Inhibition: N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide, a compound structurally related to derivatives of 2-chloro-6-fluorobenzoic acid, has been identified as a potent dual Src/Abl kinase inhibitor with significant antitumor activity.[1] Inhibition of these kinases can disrupt downstream signaling cascades that promote cell proliferation and survival in various cancers, including chronic myelogenous leukemia (CML).
VEGFR Signaling Inhibition: N4-aryl-6-substituted-phenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines containing a 4-chloro-2-fluorophenyl group have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7] Inhibition of VEGFR-2 signaling is a key strategy in cancer therapy to block angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
Hedgehog Signaling Pathway: The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to several cancers.[8] The development of small molecule inhibitors that target components of this pathway, such as Smoothened (SMO), is an active area of cancer research. The 2-chloro-6-fluorobenzoyl scaffold can be incorporated into novel molecules designed to modulate this pathway.
Conclusion
This compound is a highly versatile and reactive starting material for the synthesis of a diverse array of functionalized aromatic compounds. The straightforward conversion to amides, esters, and carboxylic acids, coupled with the significant biological activity of these derivatives, makes it a valuable tool for researchers in drug discovery and development. The provided protocols and data serve as a foundational guide for the exploration of new chemical entities based on this privileged scaffold.
References
- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Recent Advances in Signaling Pathways and Kinase Inhibitors for Leukemia Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 5. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-Chloro-6-fluorotoluene: An Application Note and Protocol
This document provides a detailed protocol for the synthesis of 2-chloro-6-fluorobenzaldehyde, an important intermediate in the pharmaceutical and agrochemical industries, starting from 2-chloro-6-fluorotoluene. The primary method detailed is a two-step process involving photochlorination followed by hydrolysis. An alternative direct oxidation method is also briefly discussed.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| 2-Chloro-6-fluorotoluene | 443-83-4 | C₇H₆ClF | 144.57 | 154-156 | N/A | 1.191 |
| 2-Chloro-6-fluorobenzaldehyde | 387-45-1 | C₇H₄ClFO | 158.56 | 104-105 | 32-35 | ~1.33 |
Table 2: Summary of a Representative Synthesis Protocol
| Parameter | Value |
| Starting Material | 2-Chloro-6-fluorotoluene |
| Key Reagents | Chlorine gas, Phosphorus trichloride, Ferric solid superacid, Water, Alkali solution |
| Reaction Temperature | Chlorination: 150-180°C; Hydrolysis: 100-200°C |
| Catalyst | Ferric solid superacid |
| Reaction Time | Chlorination: Monitored by GC; Hydrolysis: ~4 hours |
| Reported Yield | ~90% |
| Purification Method | Reduced pressure distillation |
Experimental Protocols
Method 1: Photochlorination followed by Hydrolysis
This protocol is adapted from a patented industrial process and involves two main stages.[1][2]
Materials and Equipment:
-
500 mL four-necked glass reaction flask
-
Reflux condenser
-
Thermometer
-
Gas inlet tube
-
Tail gas absorption device (e.g., sodium hydroxide scrubber)
-
Metal halide lamp
-
Heating mantle
-
Stirrer
-
Dropping funnel
-
Separatory funnel
-
Distillation apparatus for reduced pressure distillation
-
2-Chloro-6-fluorotoluene
-
Phosphorus trichloride (optional, improves product quality)[1]
-
Chlorine gas
-
Nitrogen gas
-
Ferric solid superacid (e.g., SO₄²⁻/Fe₂O₃)
-
Deionized water
-
Alkali solution (e.g., sodium carbonate, sodium hydroxide)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
Step 1: Photochlorination of 2-Chloro-6-fluorotoluene
-
To the 500 mL four-necked flask equipped with a stirrer, reflux condenser, thermometer, gas inlet, and tail gas absorption device, add 250 g of 2-chloro-6-fluorotoluene and 0.5 mL of phosphorus trichloride.
-
Heat the reaction mixture to 150-180°C under irradiation from a metal halide lamp.[1]
-
Introduce chlorine gas into the reaction mixture through the gas inlet tube.
-
Monitor the reaction progress by gas chromatography (GC) by periodically taking samples from the reaction mixture. The goal is to continue the chlorination until the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5%, indicating the formation of dichlorinated and trichlorinated intermediates.
-
Once the desired level of chlorination is achieved, stop the flow of chlorine gas.
-
Purge the reaction flask with nitrogen gas to remove any unreacted chlorine.
Step 2: Hydrolysis of the Chlorinated Mixture
-
To the crude chlorinated mixture in the reaction flask, add 0.5 g of a ferric solid superacid catalyst.
-
Maintain the temperature of the mixture between 100°C and 200°C.
-
Slowly add 37.5 g of water to the reaction mixture via a dropping funnel over a period of time.
-
After the addition of water is complete, maintain the reaction mixture at the same temperature for approximately 4 hours to ensure complete hydrolysis.
-
After the hydrolysis is complete, cool the reaction mixture to 80-100°C.
-
Add an alkali solution to neutralize the acidic mixture and adjust the pH to ≥ 8.
-
Stir the mixture to ensure proper mixing, then turn off the stirrer and allow the layers to separate.
-
Separate the organic layer using a separatory funnel.
Step 3: Purification
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude 2-chloro-6-fluorobenzaldehyde by reduced pressure distillation to obtain the final product.
Method 2: Direct Oxidation
An alternative route to 2-chloro-6-fluorobenzaldehyde is the direct oxidation of 2-chloro-6-fluorotoluene.[3] This method avoids the use of chlorine gas and multi-step procedures.
Oxidizing Agents:
-
Chromyl chloride (CrO₂Cl₂): This is a classic method for the oxidation of toluenes to benzaldehydes.[3]
-
Manganese dioxide (MnO₂) and Sulfuric acid (H₂SO₄): A patented method for the oxidation of fluorotoluenes utilizes a mixture of Mn₂O₃ and sulfuric acid, with reported high yields.[4]
A detailed protocol for the direct oxidation of 2-chloro-6-fluorotoluene is less commonly available in the public domain compared to the chlorination/hydrolysis route. However, the general principle involves reacting the starting material with the oxidizing agent in a suitable solvent under controlled temperature conditions, followed by workup and purification.
Characterization of 2-Chloro-6-fluorobenzaldehyde
The final product should be characterized to confirm its identity and purity.
Table 3: Spectroscopic Data for 2-Chloro-6-fluorobenzaldehyde
| Technique | Data |
| ¹H NMR | Spectral data available, characteristic peaks for aromatic and aldehyde protons are expected. |
| ¹³C NMR | Spectral data available, characteristic peaks for carbonyl carbon and aromatic carbons are expected. |
| IR Spectroscopy | Characteristic absorption bands for C=O (aldehyde), C-Cl, C-F, and aromatic C-H stretching and bending vibrations are expected. |
| Mass Spectrometry | Molecular Ion Peak (M⁺) at m/z ≈ 158. |
Visualizations
Diagram 1: Experimental Workflow for the Synthesis of 2-Chloro-6-fluorobenzaldehyde via Photochlorination and Hydrolysis
Synthesis Workflow Diagram
This application note provides a comprehensive overview and a detailed protocol for the synthesis of 2-chloro-6-fluorobenzaldehyde. Researchers and professionals in drug development and chemical synthesis can utilize this information for the laboratory-scale or industrial production of this key intermediate.
References
- 1. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 3. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. CN101735028A - Oxidation preparation method of fluorobenzaldehyde - Google Patents [patents.google.com]
Application Notes and Protocols for the Catalytic Conversion of 2-Chloro-6-fluorobenzotrichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-fluorobenzotrichloride is a key intermediate in the synthesis of various valuable organic compounds, including pharmaceuticals and agrochemicals. Its selective catalytic conversion is crucial for the efficient production of downstream products such as 2-chloro-6-fluorobenzaldehyde and 2-chloro-6-fluorobenzoic acid. These compounds serve as essential building blocks in the development of new chemical entities.
This document provides detailed application notes and experimental protocols for the catalytic hydrolysis of this compound to 2-chloro-6-fluorobenzaldehyde, a critical reaction in industrial organic synthesis. The protocols are based on established methodologies and are intended to guide researchers in the safe and efficient execution of this transformation.
Catalytic Conversion Pathway
The primary catalytic conversion of this compound discussed in this document is its hydrolysis to 2-chloro-6-fluorobenzaldehyde. This reaction is typically catalyzed by a solid superacid, such as an iron-based catalyst. The overall transformation involves the replacement of the trichloromethyl group with a formyl group.
Experimental Protocols
Synthesis of 2-Chloro-6-fluorobenzaldehyde via Catalytic Hydrolysis
This protocol describes the synthesis of 2-chloro-6-fluorobenzaldehyde starting from the photochlorination of 2-chloro-6-fluorotoluene, which generates this compound in situ, followed by catalytic hydrolysis.
Materials:
-
2-chloro-6-fluorotoluene
-
Chlorine gas
-
Phosphorus trichloride (optional, to improve product quality)[1]
-
Iron-based solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃)[1][2]
-
Sodium hydroxide or other suitable base for neutralization
-
Nitrogen gas
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., dichloromethane)
-
Deionized water
Equipment:
-
500 mL four-necked glass reaction flask
-
Reflux condenser
-
Gas inlet tube
-
Thermometer
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph (GC) for reaction monitoring
Procedure:
-
Photochlorination to form this compound:
-
To the 500 mL four-necked glass reaction flask equipped with a reflux condenser, mechanical stirrer, gas inlet tube, and thermometer, add 250 g of 2-chloro-6-fluorotoluene. 0.5 mL of phosphorus trichloride can be added to enhance product quality.[1]
-
Heat the reaction mixture to 180°C under the irradiation of a metal halide lamp.[1]
-
Introduce chlorine gas through the gas inlet tube.
-
Monitor the reaction progress by periodically taking samples and analyzing them by GC to determine the content of 2-chloro-6-fluorobenzyl chloride.
-
Continue the chlorination until the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5%.[2][3]
-
Once the desired level of chlorination is achieved, stop the chlorine flow and purge the reaction vessel with nitrogen gas to remove any unreacted chlorine.[3]
-
-
Catalytic Hydrolysis:
-
To the reaction mixture containing this compound, add 1 g of the iron-based solid superacid catalyst.[1]
-
Maintain the reaction temperature at 150°C.[1]
-
Slowly and uniformly add 40 g of water to the reaction flask over a period of 3 hours using a dropping funnel.[1]
-
After the addition of water is complete, maintain the reaction at 150°C for an additional 4 hours to ensure the complete conversion of the benzotrichloride derivative.[1]
-
Monitor the conversion by GC analysis.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add an aqueous solution of a base (e.g., sodium hydroxide) to neutralize the reaction mixture and stir until the liquid phase is layered.
-
Separate the organic phase using a separatory funnel.
-
The aqueous phase can be further treated with activated carbon and acidified to precipitate 2-chloro-6-fluorobenzoic acid as a byproduct.[2]
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude 2-chloro-6-fluorobenzaldehyde by reduced pressure distillation or rectification to obtain the final product.[1][2]
-
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 2-Chloro-6-fluorobenzaldehyde
| Parameter | Value | Reference |
| Starting Material | 2-chloro-6-fluorotoluene | [1][2] |
| Chlorination Temperature | 180 °C | [1] |
| Chlorination Endpoint | < 0.5% 2-chloro-6-fluorobenzyl chloride | [2][3] |
| Catalyst | Iron-based solid superacid (SO₄²⁻/Fe₂O₃) | [1][2] |
| Hydrolysis Temperature | 150 °C | [1] |
| Water Addition Time | 3 hours | [1] |
| Hydrolysis Reaction Time | 4 hours | [1] |
| Reported Yield | ~90% | [2] |
| Reported Purity | 99% | [2] |
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the synthesis of 2-chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene.
Caption: Experimental workflow for the synthesis of 2-chloro-6-fluorobenzaldehyde.
Safety Precautions
-
This procedure involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood.
-
Chlorine gas is highly toxic and corrosive. Handle with extreme care and have appropriate scrubbing solutions (e.g., sodium thiosulfate) readily available.
-
This compound and its intermediates are irritants. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction is conducted at high temperatures. Use appropriate heating and temperature control measures to prevent accidents.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
- 1. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 3. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
Application Notes and Protocols: Experimental Setup for the Chlorination of 2-Chloro-6-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective chlorination of substituted aromatic compounds is a cornerstone of synthetic organic chemistry, providing essential intermediates for the pharmaceutical, agrochemical, and material science industries. 2-Chloro-6-fluorotoluene is a valuable starting material, and its further chlorination can lead to a variety of dichlorinated products with distinct properties and applications. This document provides a detailed experimental protocol for the regioselective ring chlorination of 2-chloro-6-fluorotoluene, focusing on a method that favors the formation of 2,3-dichloro-6-fluorotoluene and 2,5-dichloro-6-fluorotoluene.
The electrophilic aromatic substitution reaction is governed by the directing effects of the substituents on the aromatic ring. In the case of 2-chloro-6-fluorotoluene, the existing chloro and fluoro groups are ortho-, para-directing but deactivating, while the methyl group is ortho-, para-directing and activating. The interplay of these electronic and steric effects dictates the position of the incoming chlorine atom. This protocol utilizes a Lewis acid catalyst to facilitate the chlorination.
Experimental Protocols
Materials and Equipment
Reagents:
-
2-Chloro-6-fluorotoluene (purity >98%)
-
Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)
-
Anhydrous Iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Helium (He) or Nitrogen (N₂), inert gas
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Gas inlet/outlet adapter
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure: Lewis Acid Catalyzed Chlorination
This protocol describes the chlorination of the aromatic ring of 2-chloro-6-fluorotoluene using a Lewis acid catalyst.
-
Reaction Setup:
-
Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution to neutralize evolved HCl), a dropping funnel, and a gas inlet for an inert atmosphere.
-
Under a gentle flow of nitrogen or helium, add anhydrous iron(III) chloride (FeCl₃) to the flask. The amount of catalyst can be varied to optimize the reaction (see table below for examples).
-
Add anhydrous dichloromethane (DCM) to the flask to dissolve or suspend the catalyst.
-
Add 2-chloro-6-fluorotoluene to the dropping funnel.
-
-
Reaction Execution:
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add the 2-chloro-6-fluorotoluene from the dropping funnel to the stirred suspension of the catalyst in DCM over a period of 30-60 minutes.
-
After the addition is complete, slowly add the chlorinating agent (e.g., sulfuryl chloride) from the dropping funnel. Alternatively, if using chlorine gas, bubble it through the reaction mixture at a controlled rate. The reaction is exothermic, so maintain the temperature between 0-10 °C during the addition.
-
Once the addition of the chlorinating agent is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the progress of the reaction by taking small aliquots and analyzing them by GC-MS.
-
-
Work-up:
-
Upon completion of the reaction (as determined by GC-MS analysis), quench the reaction by slowly adding the mixture to a beaker of ice-cold water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis:
-
The crude product, a mixture of dichlorinated isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
-
Characterize the final products and determine the isomer distribution using GC-MS and NMR spectroscopy.
-
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the chlorination of 2-chloro-6-fluorotoluene. Please note that these are representative examples, and optimization may be required to achieve desired selectivity and yield.
| Parameter | Condition A | Condition B |
| Starting Material | 2-Chloro-6-fluorotoluene | 2-Chloro-6-fluorotoluene |
| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) | Chlorine Gas (Cl₂) |
| Catalyst | Iron(III) Chloride (FeCl₃) | Aluminum Chloride (AlCl₃) |
| Catalyst Loading | 5-10 mol% | 5-10 mol% |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 4-8 hours | 6-12 hours |
| Typical Yield | 70-85% (total dichlorinated isomers) | 65-80% (total dichlorinated isomers) |
| Major Isomers | 2,3-dichloro-6-fluorotoluene, 2,5-dichloro-6-fluorotoluene | 2,3-dichloro-6-fluorotoluene, 2,5-dichloro-6-fluorotoluene |
Logical Relationships and Experimental Workflow
The following diagrams illustrate the key relationships and the experimental workflow for the chlorination of 2-chloro-6-fluorotoluene.
Caption: Signaling pathway for the Lewis acid-catalyzed chlorination.
Caption: Step-by-step experimental workflow for the chlorination process.
Safety Precautions
-
2-Chloro-6-fluorotoluene is a flammable liquid. Handle with care and avoid ignition sources.
-
Sulfuryl chloride and chlorine gas are toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.
-
Lewis acids like FeCl₃ and AlCl₃ are corrosive and react violently with water. Handle them in a dry environment.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
-
The reaction generates hydrogen chloride gas, which is corrosive. Ensure the gas outlet is properly trapped.
By following this detailed protocol, researchers can effectively perform the chlorination of 2-chloro-6-fluorotoluene and isolate the desired dichlorinated products for further use in their synthetic endeavors.
Application Note: A Scalable Protocol for the Synthesis of 2-Chloro-6-fluorobenzoyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Chloro-6-fluorobenzoyl chloride is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its activated acyl chloride functionality makes it a versatile intermediate for forming amide and ester linkages. This document provides a detailed, scalable protocol for the synthesis of 2-chloro-6-fluorobenzoyl chloride from 2-chloro-6-fluorobenzoic acid using thionyl chloride with catalytic N,N-dimethylformamide (DMF).
Overall Reaction Scheme
The synthesis involves the conversion of the carboxylic acid to the corresponding acyl chloride using thionyl chloride. The reaction by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which facilitates their removal from the reaction mixture.
Reaction: 2-Chloro-6-fluorobenzoic acid + Thionyl Chloride (SOCl₂) --(DMF catalyst)--> 2-Chloro-6-fluorobenzoyl chloride + SO₂ (g) + HCl (g)
Data Presentation
Table 1: Reactant and Reagent Properties
| Compound | Formula | Mol. Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2-Chloro-6-fluorobenzoic acid | C₇H₄ClFO₂ | 174.56 | - | - |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 76 | 1.636 |
| Toluene | C₇H₈ | 92.14 | 111 | 0.867 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | 0.944 |
Table 2: Product Properties
| Compound | Formula | Mol. Weight ( g/mol ) | Boiling Point (°C) | Appearance |
| 2-Chloro-6-fluorobenzoyl chloride | C₇H₃Cl₂FO | 193.00 | 213.9 (at 760 mmHg)[1] | Moisture-sensitive solid/liquid |
Table 3: Recommended Quantities for a 100 g Scale Synthesis
| Reagent | Moles | Mass / Volume | Molar Equiv. | Notes |
| 2-Chloro-6-fluorobenzoic acid | 0.573 | 100.0 g | 1.0 | Limiting Reagent |
| Thionyl Chloride (SOCl₂) | 0.630 | 75.0 g (45.8 mL) | 1.1 | Slight excess ensures full conversion. |
| Toluene | - | 500 mL | - | Solvent |
| N,N-Dimethylformamide (DMF) | 0.017 | 1.25 g (1.3 mL) | 0.03 | Catalyst (3 mol%) |
Experimental Workflow Diagram
Caption: Workflow for the scale-up synthesis of 2-chloro-6-fluorobenzoyl chloride.
Detailed Experimental Protocol
This protocol is based on established procedures for the synthesis of analogous aryl chlorides and is designed for a 100 g scale.
Equipment:
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Thermometer
-
Heating mantle
-
Gas scrubber (containing aqueous NaOH) to neutralize HCl and SO₂ off-gas
-
Vacuum distillation apparatus
Procedure:
-
Reactor Setup: Equip the 1 L flask with a mechanical stirrer, thermometer, dropping funnel, and a reflux condenser. Connect the outlet of the condenser to a gas scrubber.
-
Charging Reactants: Charge the flask with 2-chloro-6-fluorobenzoic acid (100.0 g, 0.573 mol) and toluene (500 mL). Begin stirring to form a slurry.
-
Catalyst Addition: Add N,N-dimethylformamide (DMF) (1.3 mL, 0.017 mol) to the stirred mixture.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (45.8 mL, 0.630 mol) to the mixture via the dropping funnel over 30-45 minutes. Maintain the internal temperature between 20-30°C during the addition using a water bath if necessary. Gas evolution (HCl, SO₂) will be observed.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 75°C using a heating mantle. The evolution of gas will become more vigorous.
-
Monitoring: Maintain the reaction at 75°C, with stirring, for 2-4 hours or until gas evolution ceases. The reaction can be monitored by taking a small aliquot, quenching it carefully with methanol, and analyzing by GC or LC-MS to confirm the disappearance of the starting carboxylic acid.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Reconfigure the apparatus for vacuum distillation. Remove the bulk of the toluene and any excess thionyl chloride under reduced pressure.
-
Purification: Perform a fractional vacuum distillation of the crude residue. The product, 2-chloro-6-fluorobenzoyl chloride, is collected as a colorless liquid or solid. A high yield is anticipated based on analogous preparations.
Safety Precautions:
-
This procedure must be performed in a well-ventilated fume hood.
-
Thionyl chloride is highly corrosive, toxic, and reacts violently with water. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.
-
The reaction produces toxic and corrosive gases (HCl and SO₂). Ensure the off-gas is properly neutralized through a scrubber.
-
Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-fluorobenzotrichloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 2-Chloro-6-fluorobenzotrichloride. The following sections offer troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and visual aids to enhance understanding of the synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common method for synthesizing this compound is through the free-radical chlorination of 2-chloro-6-fluorotoluene.[1][2] This reaction is typically initiated by ultraviolet (UV) light or a chemical radical initiator and proceeds through a stepwise substitution of the methyl group's hydrogen atoms with chlorine.[3]
Q2: What are the main challenges in this synthesis?
The primary challenges include controlling the extent of chlorination to maximize the yield of the desired trichlorinated product while minimizing the formation of mono- and di-chlorinated intermediates (2-chloro-6-fluorobenzyl chloride and 2-chloro-6-fluorobenzal dichloride).[2][4] Another potential issue is the undesired chlorination of the aromatic ring, which can occur under certain conditions.[5]
Q3: How can I monitor the progress of the reaction?
Gas chromatography (GC) is a suitable method for monitoring the reaction's progress. By analyzing aliquots of the reaction mixture, you can track the disappearance of the starting material and the relative amounts of the mono-, di-, and tri-chlorinated products.[4] This allows for the reaction to be stopped at the optimal time to maximize the yield of this compound.
Q4: What are the typical purities and yields for this synthesis?
While specific yields for this compound are not widely reported in the public domain, analogous reactions for similar compounds like 2-chlorobenzotrichloride have achieved yields of 85-95% under optimized conditions.[6] Commercially available this compound is often cited with a purity of 97%.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | - Ineffective initiation of the radical reaction.- Presence of radical inhibitors (e.g., oxygen, certain impurities). | - Ensure the UV lamp is functioning correctly and is of the appropriate wavelength.- If using a chemical initiator, check its purity and ensure it is added at the correct temperature.- Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before and during the reaction to remove oxygen. |
| Low yield of the desired trichlorinated product | - Insufficient reaction time or chlorine supply.- Suboptimal reaction temperature. | - Continue the reaction and monitor its progress using GC until the desired product concentration is maximized.- Ensure a continuous and sufficient flow of chlorine gas.- Optimize the reaction temperature; for analogous reactions, temperatures between 150°C and 260°C have been effective.[5][6] |
| High proportion of mono- and di-chlorinated byproducts | - Premature termination of the reaction.- Inadequate chlorine concentration. | - Extend the reaction time while monitoring with GC.- Increase the flow rate of chlorine gas. |
| Formation of ring-chlorinated byproducts | - Presence of Lewis acid catalysts.- High reaction temperatures promoting electrophilic aromatic substitution. | - Avoid contamination with Lewis acids (e.g., iron chlorides).- While high temperatures are needed for radical chain propagation, excessive temperatures can favor ring chlorination. An optimal temperature range should be determined experimentally. A patent for a similar compound suggests a range of 190-225°C to minimize byproducts.[5] |
| Difficult purification of the final product | - Similar boiling points of the chlorinated products. | - Fractional distillation under reduced pressure is the most common method for purification. Careful control of the distillation parameters is crucial for separating the different chlorinated species. |
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.
Materials:
-
2-chloro-6-fluorotoluene
-
Chlorine gas
-
Radical initiator (e.g., dibenzoyl peroxide) or a UV lamp
-
Inert gas (e.g., nitrogen or argon)
-
Solvent (optional, the reaction can often be run neat)
Equipment:
-
A three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, a thermometer, and a mechanical stirrer.
-
A gas scrubbing system to neutralize excess chlorine and HCl byproduct.
-
A UV lamp (if used as the initiator).
-
Heating mantle.
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood.
-
Charge the flask with 2-chloro-6-fluorotoluene.
-
If a chemical initiator is used, add it to the flask.
-
Purge the system with an inert gas for 15-30 minutes to remove oxygen.
-
Heat the reaction mixture to the desired temperature (e.g., 150-200°C).[2][4]
-
If using UV initiation, turn on the lamp.
-
Start the flow of chlorine gas into the reaction mixture through the gas inlet tube. The flow rate should be controlled and monitored.
-
Maintain the reaction temperature and chlorine flow. Monitor the reaction progress by taking small samples at regular intervals and analyzing them by GC.
-
Continue the reaction until the desired conversion to this compound is achieved.
-
Stop the chlorine flow and the initiation (turn off the UV lamp or stop heating if the initiator is thermally labile).
-
Purge the system with an inert gas to remove any remaining chlorine and HCl.
-
Cool the reaction mixture to room temperature.
-
The crude product can be purified by fractional distillation under reduced pressure.
Data Presentation
Table 1: Key Reaction Parameters and Their Influence on the Synthesis of Benzotrichlorides
| Parameter | Typical Range | Effect on Yield and Selectivity |
| Temperature | 100 - 260°C[2][5] | Higher temperatures generally increase the reaction rate but can also lead to the formation of ring-chlorinated byproducts if too high. Optimal temperature is crucial for maximizing the yield of the trichlorinated product. |
| Initiation | UV light or chemical initiators (e.g., dibenzoyl peroxide) | Proper initiation is essential for the free-radical chain reaction to occur. The intensity of the UV light or the concentration of the chemical initiator will affect the reaction rate. |
| Chlorine Flow Rate | Variable | A sufficient and continuous flow of chlorine is necessary to drive the reaction towards the trichlorinated product. An insufficient flow will result in higher concentrations of mono- and di-chlorinated intermediates. |
| Catalyst (optional) | e.g., Phosphorus pentachloride[5][6] | For the synthesis of the analogous 2-chlorobenzotrichloride, PCl5 has been shown to increase the yield to 85-95% and reduce the formation of byproducts.[6] A similar effect may be observed for this compound. |
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. nbinno.com [nbinno.com]
- 2. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 3. Benzotrichloride - Wikipedia [en.wikipedia.org]
- 4. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 5. GB2087377A - Preparation of 2-chlorobenzotrichloride - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Purification of Crude 2-Chloro-6-fluorobenzotrichloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Chloro-6-fluorobenzotrichloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation During Vacuum Distillation | 1. Inadequate Vacuum: The vacuum level may not be low enough to achieve a sufficient boiling point differential between the product and impurities.2. Inefficient Fractionating Column: The column may have an insufficient number of theoretical plates for the separation.3. Fluctuating Heat Input: Inconsistent heating of the distillation flask can lead to unstable boiling and poor fractionation.4. Presence of Azeotropes: Certain impurities may form azeotropes with the product, making separation by simple distillation difficult. | 1. Verify and Improve Vacuum: Check the entire vacuum system for leaks. Ensure the vacuum pump is operating at its optimal capacity. A lower vacuum (e.g., 1-10 mmHg) is generally preferred.2. Enhance Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing).3. Ensure Stable Heating: Use a heating mantle with a reliable temperature controller. Ensure the distillation flask is properly insulated.4. Azeotropic Distillation: If an azeotrope is suspected, consider using a different distillation technique or an alternative purification method like crystallization. |
| Product Solidifies in the Condenser | The condenser temperature is too low, causing the product to solidify and block the apparatus. This compound is a solid at room temperature.[1] | Increase Condenser Temperature: Circulate a warmer fluid through the condenser. The temperature should be maintained above the melting point of the product but low enough to ensure efficient condensation. |
| Discoloration of the Distillate | Thermal Decomposition: The product may be decomposing at the distillation temperature, leading to colored impurities. | Lower the Distillation Temperature: This can be achieved by improving the vacuum. A lower boiling point will minimize the risk of thermal degradation. |
| Low Purity After Recrystallization | 1. Inappropriate Solvent Choice: The solvent may be too good at dissolving the product, leading to low recovery, or too poor, leading to co-precipitation of impurities.2. Cooling Rate is Too Fast: Rapid cooling can trap impurities within the crystal lattice.3. Insufficient Washing: The crystals may not be washed thoroughly to remove residual mother liquor containing impurities. | 1. Solvent Screening: Perform small-scale solubility tests with a range of solvents to find one in which the product is sparingly soluble at room temperature and highly soluble when hot. Potential solvents could include hexanes, heptane, or mixtures of alkanes with a more polar solvent.2. Controlled Cooling: Allow the crystallization mixture to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.3. Thorough Washing: Wash the filtered crystals with a small amount of cold, fresh solvent. |
| Oily Product Obtained After Recrystallization | The product may be "oiling out" instead of crystallizing. This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. | Modify Crystallization Conditions: - Use a more dilute solution.- Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.- Add a seed crystal of the pure product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While specific data for this compound is limited, impurities in crude this compound are likely to arise from the synthesis process, which typically involves the exhaustive chlorination of 2-chloro-6-fluorotoluene.[2][3][4] Potential impurities include:
-
Under-chlorinated species: 2-Chloro-6-fluorobenzyl chloride and 2-Chloro-6-fluorobenzylidene dichloride.
-
Ring-chlorinated byproducts: Isomers where a chlorine atom has been added to the aromatic ring.
-
Residual starting material: Unreacted 2-chloro-6-fluorotoluene.
-
Solvents and reagents used in the synthesis.
Q2: What is the most effective method for purifying crude this compound to high purity (>99%)?
A2: Based on purification methods for structurally similar compounds, vacuum fractional distillation is expected to be the most effective method for achieving high purity.[2][3] This technique is well-suited for separating compounds with different boiling points, which is likely the case for the product and its common impurities. For achieving very high purity, a subsequent recrystallization step may be beneficial.
Q3: At what temperature and pressure should I perform the vacuum distillation?
A3: The optimal temperature and pressure for vacuum distillation will depend on the specific impurities present in your crude material. As a starting point, aim for a vacuum level that allows the product to boil at a temperature low enough to prevent thermal decomposition. A pressure in the range of 1-10 mmHg is a reasonable starting point. The head temperature of the distillation column should be monitored closely and should correspond to the boiling point of the pure product at the operating pressure.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: The following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing the purity of the final product, especially for less volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the product and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
This protocol provides a general procedure for the purification of crude this compound by vacuum fractional distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and receiver flask(s)
-
Heating mantle with stirrer
-
Vacuum pump
-
Manometer
-
Cold trap
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Place a stir bar in the round-bottom flask.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound. Do not fill the flask to more than two-thirds of its volume.
-
Initiating Vacuum: Start the vacuum pump and slowly evacuate the system. A cold trap between the apparatus and the pump is essential to protect the pump from corrosive vapors.
-
Heating and Distillation: Once the desired vacuum is reached and stable, begin heating the distillation flask.
-
Fraction Collection:
-
Collect the initial fraction (forerun), which will contain lower-boiling impurities.
-
As the temperature at the distillation head stabilizes, collect the main fraction corresponding to the boiling point of this compound at the operating pressure.
-
Collect subsequent fractions at higher temperatures, which will contain higher-boiling impurities.
-
-
Shutdown: Once the distillation is complete, turn off the heater and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for the purification of this compound by recrystallization.
Materials:
-
Partially purified this compound (e.g., from distillation)
-
Appropriate recrystallization solvent (e.g., heptane, hexane, or a mixed solvent system)
-
Erlenmeyer flask(s)
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The pure product should crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Purification Workflow
The following diagram illustrates a typical workflow for the purification of crude this compound.
Caption: A decision workflow for the purification of this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 3. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 4. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Synthesis of 2-Chloro-6-fluorobenzotrichloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-fluorobenzotrichloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The primary industrial method for synthesizing this compound is the free-radical photochlorination of 2-Chloro-6-fluorotoluene.[1][2] This process involves the reaction of 2-Chloro-6-fluorotoluene with chlorine gas under ultraviolet (UV) light irradiation at elevated temperatures.[1][3]
Q2: What are the main side reactions to be aware of during this synthesis?
The two main categories of side reactions are:
-
Under-chlorination: This results in the formation of 2-Chloro-6-fluorobenzyl chloride and 2-Chloro-6-fluorobenzylidene dichloride. These are intermediates in the reaction pathway to the desired product.[1][2]
-
Ring chlorination: This is the electrophilic substitution of a hydrogen atom on the aromatic ring with a chlorine atom. This is an undesired side reaction that leads to the formation of various isomeric dichlorofluorobenzotrichlorides.
Q3: How can I minimize the formation of under-chlorinated byproducts?
To minimize under-chlorinated products, the reaction should be driven to completion. This can be achieved by:
-
Monitoring the reaction progress: Use analytical techniques like Gas Chromatography (GC) to monitor the disappearance of the starting material and the intermediates. A common industrial practice is to continue the reaction until the concentration of 2-Chloro-6-fluorobenzyl chloride is below a certain threshold, for example, less than 0.5%.[1][2]
-
Adjusting reaction time and chlorine feed: Ensure a sufficient supply of chlorine and adequate reaction time to allow for the complete chlorination of the methyl group.
Q4: What conditions favor the desired side-chain chlorination over ring chlorination?
The following conditions favor the desired free-radical side-chain chlorination:
-
High temperature: Typically in the range of 100-200°C.[1][2]
-
UV light irradiation: The presence of UV light is essential to initiate the free-radical chain reaction.
-
Absence of Lewis acid catalysts: Lewis acids such as iron chloride (FeCl₃) or aluminum chloride (AlCl₃) catalyze the undesired electrophilic ring chlorination and should be avoided.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of under-chlorinated products (2-Chloro-6-fluorobenzyl chloride, 2-Chloro-6-fluorobenzylidene dichloride) in the final product mixture. | 1. Insufficient reaction time. 2. Inadequate chlorine gas flow rate. 3. Low reaction temperature. 4. Insufficient UV light intensity. | 1. Increase the reaction time and monitor the progress by GC until the intermediates are consumed to the desired level. 2. Increase the chlorine gas flow rate, ensuring it is adequately dispersed in the reaction mixture. 3. Maintain the reaction temperature within the optimal range of 100-200°C.[1][2] 4. Ensure the UV lamp is functioning correctly and providing sufficient irradiation. |
| Significant formation of ring-chlorinated byproducts. | 1. Presence of Lewis acid catalysts (e.g., from rusty equipment). 2. Reaction temperature is too low. 3. Absence of or insufficient UV light. | 1. Ensure all glassware and equipment are clean and free of any metal residues that could act as Lewis acid catalysts. 2. Increase the reaction temperature to favor the radical pathway. 3. Verify that the UV light source is operational throughout the reaction. |
| Reaction is slow or does not initiate. | 1. UV lamp is not working or is of the wrong wavelength. 2. Impurities in the starting material or solvent that inhibit the radical reaction. 3. Low reaction temperature. | 1. Check the functionality and specifications of the UV lamp. 2. Use high-purity 2-Chloro-6-fluorotoluene and ensure the absence of radical scavengers. 3. Increase the reaction temperature to the recommended range. |
| Formation of a complex mixture of unidentified byproducts. | 1. Over-chlorination leading to ring chlorination. 2. Degradation of starting material or product at excessively high temperatures. | 1. Carefully control the stoichiometry of chlorine and monitor the reaction to avoid prolonged reaction times after the desired product has formed. 2. Maintain the reaction temperature within the specified range and avoid localized overheating. |
Data Summary
The following table summarizes the key reaction parameters for the synthesis of this compound, with a focus on minimizing side reactions.
| Parameter | Recommended Condition | Rationale |
| Starting Material | 2-Chloro-6-fluorotoluene | Precursor for the photochlorination reaction. |
| Reagent | Chlorine gas (Cl₂) | Source of chlorine for the substitution reaction. |
| Reaction Temperature | 100 - 200°C[1][2] | Favors side-chain radical chlorination over ring chlorination. |
| Initiator | UV Light | Initiates the free-radical chain reaction. |
| Catalyst | None (Avoid Lewis Acids) | Lewis acids promote undesired ring chlorination. |
| Reaction Monitoring | Gas Chromatography (GC) | To track the consumption of starting material and intermediates. |
| Reaction Endpoint | Content of 2-Chloro-6-fluorobenzyl chloride < 0.5%[1][2] | Ensures the reaction is driven to completion to obtain the trichlorinated product. |
Experimental Protocol: Photochlorination of 2-Chloro-6-fluorotoluene
This protocol is a representative example based on information from synthetic procedures for related compounds.[1][2][3] Researchers should adapt and optimize the conditions for their specific equipment and scale.
Materials:
-
2-Chloro-6-fluorotoluene
-
Chlorine gas
-
Nitrogen gas (for inerting)
-
A suitable reaction vessel equipped with a reflux condenser, gas inlet tube, thermometer, and a UV lamp immersion well.
Procedure:
-
Setup: Assemble the reaction apparatus and ensure it is clean, dry, and free from any metal contaminants. The setup should be placed in a well-ventilated fume hood.
-
Inerting: Purge the reaction vessel with nitrogen gas to remove any air and moisture.
-
Charging the Reactor: Charge the reactor with 2-Chloro-6-fluorotoluene.
-
Heating: Heat the 2-Chloro-6-fluorotoluene to the desired reaction temperature (e.g., 150°C).
-
Initiation: Once the temperature is stable, turn on the UV lamp.
-
Chlorination: Start bubbling chlorine gas through the reaction mixture at a controlled rate.
-
Monitoring: Periodically take samples from the reaction mixture and analyze them by GC to monitor the progress of the reaction. Monitor the levels of 2-Chloro-6-fluorotoluene, 2-Chloro-6-fluorobenzyl chloride, 2-Chloro-6-fluorobenzylidene dichloride, and the desired this compound.
-
Completion: Continue the reaction until the concentration of 2-Chloro-6-fluorobenzyl chloride is below 0.5%.
-
Work-up: Once the reaction is complete, turn off the chlorine gas flow and the UV lamp. Purge the reactor with nitrogen gas to remove any residual chlorine and HCl gas. The crude product can then be purified, for example, by vacuum distillation.
Visualizations
Caption: Main and side reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 3. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Managing Impurities in 2-Chloro-6-fluorobenzotrichloride Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 2-Chloro-6-fluorobenzotrichloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The primary industrial synthesis of this compound involves the radical chlorination of 2-chloro-6-fluorotoluene. This reaction is typically initiated by UV light or a chemical radical initiator and involves the stepwise substitution of the hydrogen atoms on the methyl group with chlorine.[1][2]
Q2: What are the most common impurities encountered in this synthesis?
A2: The most common impurities are typically other chlorinated derivatives of 2-chloro-6-fluorotoluene. These can be broadly categorized as:
-
Under-chlorinated species: 2-Chloro-6-fluorobenzyl chloride and 2-Chloro-6-fluorobenzal dichloride.[1]
-
Over-chlorinated species: Compounds where more than three chlorine atoms have been added to the side chain, although this is less common under controlled conditions.
-
Ring-chlorinated species: Isomers where chlorine has been added to the aromatic ring in addition to the side chain.[3]
-
Hydrolysis products: 2-Chloro-6-fluorobenzoic acid can form if the product is exposed to moisture.[4]
Q3: How can I minimize the formation of these impurities?
A3: Minimizing impurity formation requires careful control of reaction parameters:
-
Chlorine Stoichiometry: Precise control of the chlorine gas flow rate and total amount is crucial to avoid under- or over-chlorination.
-
Reaction Temperature: Maintaining an optimal temperature is necessary. High temperatures can sometimes lead to increased side reactions, including ring chlorination.[3]
-
Initiator Concentration: The concentration of the radical initiator should be optimized to ensure a controlled reaction rate.
-
Exclusion of Catalysts for Ring Chlorination: The reaction should be free of Lewis acids (e.g., iron chloride), which can catalyze electrophilic aromatic substitution (ring chlorination).[3]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of under-chlorinated impurities (benzyl and benzal chlorides) in the final product. | Insufficient chlorination time or inadequate chlorine supply. Low initiator concentration leading to a slow reaction rate. | Increase the reaction time. Ensure a consistent and sufficient flow of chlorine gas. Optimize the initiator concentration. Monitor the reaction progress using in-process controls like GC. |
| Presence of ring-chlorinated byproducts. | Contamination with Lewis acids (e.g., from the reactor vessel). High reaction temperatures promoting electrophilic substitution. | Ensure the reactor is made of an inert material or is properly glass-lined. Avoid any iron contamination.[3] Conduct the reaction at the lowest effective temperature. |
| Formation of 2-Chloro-6-fluorobenzoic acid. | Exposure of the reaction mixture or final product to water/moisture. | Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Store the final product in a tightly sealed container with a desiccant. |
| Dark coloration of the reaction mixture or final product. | Formation of polymeric byproducts. | Optimize reaction temperature and avoid localized overheating. Ensure efficient stirring. Purify the crude product using fractional distillation. |
Experimental Protocols
Protocol 1: In-process Monitoring of Chlorination by Gas Chromatography (GC)
This protocol outlines a general method for monitoring the progress of the chlorination of 2-chloro-6-fluorotoluene.
1. Sample Preparation:
- Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
- Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., 1 mL of acetonitrile) that contains a quenching agent for any residual chlorine, such as sodium thiosulfate.
- Further dilute the sample to an appropriate concentration for GC analysis.
2. GC Conditions (Example):
- Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Injector Temperature: 250 °C.
- Detector (FID) Temperature: 300 °C.
- Oven Program:
- Initial temperature: 80 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold at 280 °C for 5 minutes.
- Carrier Gas: Helium or Hydrogen at a constant flow rate.
3. Data Analysis:
- Identify the peaks corresponding to the starting material, intermediates (benzyl and benzal chlorides), and the final product based on their retention times, which should be determined by running individual standards.
- Calculate the relative peak areas to monitor the conversion of the starting material and the formation of the product and byproducts over time.
Protocol 2: Purification of this compound by Fractional Distillation
This protocol describes a general procedure for the purification of the crude product.
1. Apparatus Setup:
- Assemble a fractional distillation apparatus with a vacuum pump. Use a distillation column with high efficiency (e.g., a Vigreux or packed column).
- Ensure all glassware is dry to prevent hydrolysis of the product.
2. Distillation Procedure:
- Charge the crude this compound to the distillation flask.
- Begin heating the flask gently under reduced pressure.
- Collect the fractions based on their boiling points. The lower-boiling fractions will contain residual solvent and under-chlorinated impurities.
- The main fraction containing the purified this compound should be collected at its specific boiling point under the applied pressure.
- Higher-boiling fractions will contain ring-chlorinated and other high molecular weight impurities.
3. Post-Distillation Handling:
- Store the purified product under a dry, inert atmosphere to prevent moisture absorption and subsequent hydrolysis.
Visual Guides
Caption: Synthesis and Impurity Pathways.
Caption: Quality Control Workflow.
References
Technical Support Center: Optimization of Hydrolysis Conditions for 2-Chloro-6-fluorobenzotrichloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the hydrolysis of 2-Chloro-6-fluorobenzotrichloride to 2-chloro-6-fluorobenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Issue | Potential Cause | Recommended Action |
| Low Conversion of Starting Material | 1. Insufficient Catalyst Activity: The catalyst may be old, poisoned, or not suitable for the substrate. 2. Low Reaction Temperature: The hydrolysis of the trichloromethyl group is often slow at lower temperatures. 3. Inadequate Water Content: Water is a key reactant; insufficient amounts will limit the conversion. 4. Poor Mixing: In a biphasic system, inefficient stirring can limit the interfacial reaction rate. | 1. Catalyst Selection: Consider using a strong acid catalyst such as concentrated sulfuric acid or a solid acid catalyst like a ferric solid superacid. Ensure the catalyst is anhydrous and active. 2. Increase Temperature: Gradually increase the reaction temperature. For sulfuric acid catalysis, a temperature of around 90°C is a good starting point. For solid acid catalysts, temperatures between 100-200°C have been reported for similar reactions.[1] 3. Water Stoichiometry: Ensure at least three equivalents of water are available for the hydrolysis. A slight excess of water may be beneficial. 4. Improve Agitation: Increase the stirring speed to ensure good mixing of the organic and aqueous phases (if present). |
| Formation of By-products | 1. Incomplete Hydrolysis: The reaction may be stopping at the intermediate benzoyl chloride stage (2-chloro-6-fluorobenzoyl chloride). 2. Ring Halogenation: Under harsh acidic conditions and high temperatures, further chlorination or other reactions on the aromatic ring may occur. 3. Starting Material Impurities: The this compound may contain impurities from its synthesis, such as 2-chloro-6-fluorobenzal chloride or ring-chlorinated toluenes. | 1. Prolong Reaction Time/Increase Temperature: Allow the reaction to proceed for a longer duration or cautiously increase the temperature to drive the hydrolysis to completion. 2. Optimize Conditions: Avoid excessively high temperatures or highly concentrated acids for prolonged periods. 3. Purify Starting Material: Ensure the purity of the starting this compound through distillation or other purification methods before hydrolysis. |
| Product Isolation Difficulties | 1. Emulsion Formation: Vigorous stirring of a biphasic mixture can sometimes lead to stable emulsions. 2. Product Solubility: The desired 2-chloro-6-fluorobenzoic acid has some solubility in water, which can lead to losses during aqueous work-up. | 1. Break Emulsion: Add a saturated brine solution or a small amount of a different organic solvent to help break the emulsion. Allow the mixture to stand for a longer period without stirring. 2. pH Adjustment and Extraction: After the reaction, ensure the aqueous phase is acidified (e.g., to pH ≤ 6) to precipitate the carboxylic acid.[1] Extract the product with a suitable organic solvent like ethyl acetate. Multiple extractions will improve the recovery. |
| Inconsistent Yields | 1. Variability in Reaction Conditions: Small changes in temperature, reaction time, or catalyst loading can lead to different outcomes. 2. Moisture in Catalyst: For catalysts like anhydrous ferric chloride or zinc chloride, the presence of moisture can affect their activity. | 1. Standardize Protocol: Carefully control all reaction parameters, including temperature, addition rates, stirring speed, and reaction time. 2. Use Anhydrous Catalyst: Ensure that the catalyst used is completely anhydrous. |
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the hydrolysis of this compound?
The complete hydrolysis of this compound yields 2-chloro-6-fluorobenzoic acid.
Q2: What are the common catalysts used for this hydrolysis?
Commonly used catalysts include strong acids like sulfuric acid and solid acids such as ferric-based solid superacids.[1]
Q3: What is a typical reaction temperature for this hydrolysis?
With 85% sulfuric acid, a reaction temperature of around 90°C is often employed.[1] When using a ferric solid superacid catalyst, the temperature can range from 100°C to 200°C.[1]
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by taking small aliquots from the reaction mixture and analyzing them by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This will allow for the quantification of the starting material and the product.
Q5: What are the potential impurities I should look for in the final product?
Potential impurities could include unreacted this compound, the intermediate 2-chloro-6-fluorobenzoyl chloride (from incomplete hydrolysis), and potentially by-products from the synthesis of the starting material, such as other chlorinated or fluorinated toluene derivatives.
Q6: How can I purify the final product, 2-chloro-6-fluorobenzoic acid?
The crude product can be purified by recrystallization from a suitable solvent system. Alternatively, after extraction into an organic solvent, washing with a basic aqueous solution will extract the carboxylic acid as its salt. The aqueous layer can then be separated, acidified to precipitate the pure acid, which is then filtered and dried.
Experimental Protocols
Protocol 1: Hydrolysis using Sulfuric Acid
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Charging the Reactor: Charge the flask with this compound (1.0 eq).
-
Addition of Sulfuric Acid: Slowly add 85% sulfuric acid (e.g., 3-5 volumes relative to the substrate) to the flask with stirring.
-
Heating: Heat the reaction mixture to 90°C and maintain this temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by HPLC or GC analysis of reaction aliquots.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Isolation: Filter the precipitated solid, wash with cold water until the washings are neutral, and then dry the solid under vacuum.
-
Purification: Recrystallize the crude 2-chloro-6-fluorobenzoic acid from a suitable solvent.
Protocol 2: Hydrolysis using a Solid Acid Catalyst (Conceptual, based on patent literature)
-
Reaction Setup: Use a similar setup as in Protocol 1, suitable for higher temperatures.
-
Charging the Reactor: Charge the flask with this compound (1.0 eq) and the ferric solid superacid catalyst (e.g., 1-5 mol%).
-
Heating: Heat the mixture to the desired temperature (e.g., 120-150°C).
-
Water Addition: Slowly add water (3.0-3.5 eq) dropwise to the reaction mixture while maintaining the temperature and vigorous stirring.
-
Monitoring and Work-up: Follow steps 5-8 from Protocol 1. A key step after cooling is to filter off the solid catalyst before product isolation.
Data Presentation
Table 1: Comparison of Hydrolysis Conditions for Trichloromethylarenes
| Catalyst | Temperature (°C) | Reported Yield (%) | Substrate | Product | Reference |
| 85% H₂SO₄ | 90 | ~90 | Chlorinated 2-chloro-6-fluorotoluene mixture | 2-chloro-6-fluorobenzaldehyde | [1] |
| Ferric Solid Superacid | 100 - 200 | 90 | Aqueous phase from the above reaction | 2-chloro-6-fluorobenzoic acid | [1] |
| Anhydrous ZnCl₂ | 100 - 120 | Not specified | Benzotrichloride | Benzoic Acid | [2] |
Visualization
Experimental Workflow for Hydrolysis and Analysis
Caption: Figure 1. General workflow for the hydrolysis of this compound.
Troubleshooting Logic Diagram
Caption: Figure 2. Troubleshooting logic for low yield in hydrolysis.
References
troubleshooting low conversion rates in 2-Chloro-6-fluorobenzotrichloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low conversion rates during the synthesis of 2-Chloro-6-fluorobenzotrichloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. What is the primary method for synthesizing this compound and what are the expected products?
The primary method for synthesizing this compound is through the free-radical photochlorination of 2-chloro-6-fluorotoluene.[1][2][3] This reaction involves the sequential substitution of the methyl group's hydrogen atoms with chlorine. The process yields a mixture of chlorinated products, including 2-chloro-6-fluorobenzyl chloride, 2-chloro-6-fluorobenzylidene dichloride, and the desired this compound.[1][4]
2. We are experiencing low conversion of 2-chloro-6-fluorotoluene to this compound. What are the most common causes?
Low conversion rates can stem from several factors. The most common issues are related to reaction conditions and reagent quality. Key areas to investigate include:
-
Inadequate Illumination: The photochlorination reaction is initiated by light. Insufficient light intensity or the use of an inappropriate light source can significantly hinder the reaction rate.
-
Suboptimal Reaction Temperature: Temperature plays a crucial role in the reaction kinetics. Temperatures that are too low will result in a slow reaction, while excessively high temperatures may promote side reactions and impurity formation.
-
Chlorine Gas Flow and Purity: An inconsistent or insufficient flow of chlorine gas will limit the reaction. Impurities in the chlorine gas can also inhibit the reaction.
-
Quality of Starting Material: The purity of the 2-chloro-6-fluorotoluene is critical. Impurities can act as inhibitors or lead to the formation of unwanted byproducts.
-
Presence of Reaction Inhibitors: Trace amounts of certain compounds can inhibit free-radical chain reactions. Ensure all glassware is scrupulously clean and solvents are of appropriate purity.
3. What are the optimal reaction conditions for the synthesis of this compound?
Based on available literature, the following conditions have been reported for the chlorination of 2-chloro-6-fluorotoluene. Optimization may be required based on your specific setup.
| Parameter | Recommended Range/Value | Source |
| Starting Material | 2-chloro-6-fluorotoluene | [1][2][3] |
| Reagent | Chlorine Gas (Cl₂) | [3] |
| Light Source | Metal-halide lamp or high-pressure mercury lamp | [1][3] |
| Temperature | 100 - 200 °C | [1][4] |
| Catalyst (optional) | Phosphorus trichloride (PCl₃) may improve product quality. | [1][4] |
| Reaction Monitoring | Gas Chromatography (GC) to monitor the disappearance of starting material and intermediates. | [1] |
4. How can we minimize the formation of intermediates like 2-chloro-6-fluorobenzyl chloride and 2-chloro-6-fluorobenzylidene dichloride?
To drive the reaction towards the fully chlorinated product, this compound, consider the following:
-
Prolonged Reaction Time: Ensure the reaction proceeds long enough for the complete chlorination of the methyl group. Monitor the reaction progress using Gas Chromatography (GC) until the intermediates are consumed to a satisfactory level (e.g., less than 0.5% 2-chloro-6-fluorobenzyl chloride content has been reported as a target in related syntheses).[1][4]
-
Consistent Chlorine Supply: Maintain a steady and sufficient flow of chlorine gas throughout the reaction.
-
Effective Illumination: Ensure continuous and strong illumination to sustain the free-radical chain reaction.
5. Are there any known side reactions to be aware of?
While the primary reaction is the chlorination of the methyl group, other side reactions can occur, potentially leading to lower yields of the desired product. These can include:
-
Ring Chlorination: Although less likely under photochlorination conditions compared to electrophilic aromatic substitution, some chlorination on the aromatic ring may occur, especially at higher temperatures.
-
Formation of Impurities: The presence of impurities in the starting material or reagents can lead to the formation of various byproducts.
Experimental Protocols
General Protocol for Photochlorination of 2-chloro-6-fluorotoluene
This protocol is a general guideline based on literature procedures and should be adapted and optimized for your specific laboratory setup.
-
Apparatus Setup:
-
Assemble a four-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube for chlorine, a thermometer, and a mechanical stirrer.
-
Position a suitable light source, such as a metal-halide lamp, in close proximity to the reaction flask.
-
Connect the outlet of the reflux condenser to a gas scrubber containing a sodium hydroxide solution to neutralize excess chlorine gas.
-
-
Reaction Procedure:
-
Charge the reaction flask with 2-chloro-6-fluorotoluene.
-
If used, add a catalytic amount of phosphorus trichloride.
-
Begin stirring and heat the reaction mixture to the desired temperature (e.g., 150-180 °C).[1]
-
Once the temperature has stabilized, turn on the light source and begin bubbling chlorine gas through the reaction mixture at a controlled rate.
-
Monitor the reaction progress periodically by taking small aliquots and analyzing them by Gas Chromatography (GC).
-
Continue the reaction until the desired level of conversion to this compound is achieved and the concentrations of the intermediates (2-chloro-6-fluorobenzyl chloride and 2-chloro-6-fluorobenzylidene dichloride) are minimized.
-
Once the reaction is complete, turn off the chlorine gas flow and the light source.
-
Purge the reaction mixture with an inert gas, such as nitrogen, to remove any dissolved chlorine.[5]
-
-
Work-up and Purification:
-
The crude product can be purified by fractional distillation under reduced pressure to separate the desired this compound from unreacted starting material and intermediates.
-
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for low conversion rates.
Caption: Relationship between causes and effects of low conversion.
References
- 1. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. guidechem.com [guidechem.com]
- 4. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 5. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
preventing byproduct formation in the synthesis of 2-chloro-6-fluorobenzaldehyde
Technical Support Center: Synthesis of 2-Chloro-6-fluorobenzaldehyde
Welcome to the technical support center for the synthesis of 2-chloro-6-fluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a focus on preventing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-chloro-6-fluorobenzaldehyde?
A1: The most prevalent commercial methods start from 2-chloro-6-fluorotoluene. Key routes include:
-
Side-Chain Chlorination followed by Hydrolysis: This involves the free-radical chlorination of the methyl group on 2-chloro-6-fluorotoluene to form a mixture of chlorinated intermediates, which are then hydrolyzed to the aldehyde.[1][2][3]
-
Direct Oxidation: The methyl group of 2-chloro-6-fluorotoluene can be directly oxidized to the aldehyde using oxidizing agents like chromyl chloride or hydrogen peroxide.[4][5]
Q2: My final product is impure. What are the most likely byproducts in the chlorination/hydrolysis pathway?
A2: Impurities often arise from the initial chlorination step. The reaction of 2-chloro-6-fluorotoluene can yield mono-, di-, and tri-chlorinated products at the methyl position. The key byproducts to monitor are:
-
2-chloro-6-fluorobenzyl chloride: The monochlorinated intermediate. Incomplete reaction leaves this as a starting material for the hydrolysis step, but it will not convert to the desired aldehyde under the same conditions.
-
2-chloro-6-fluorobenzylidene dichloride: The desired dichlorinated intermediate for hydrolysis.
-
2-chloro-6-fluorobenzotrichloride: The trichlorinated byproduct. Hydrolysis of this compound will lead to the formation of 2-chloro-6-fluorobenzoic acid.
-
Unreacted 2-chloro-6-fluorotoluene: Incomplete initial chlorination.
Q3: How can I minimize the formation of the over-chlorinated byproduct, this compound?
A3: Preventing the formation of the trichlorinated species is crucial for achieving high purity. Key strategies include:
-
Careful Monitoring: Use Gas Chromatography (GC) to monitor the reaction in real-time. Stop the chlorine feed once the concentration of the desired dichlorinated intermediate is maximized and before significant amounts of the trichlorinated byproduct appear.
-
Controlled Conditions: Maintain a consistent temperature (typically 100-200°C) and light source intensity to ensure controlled radical chlorination.[1][6] Fluctuations can lead to over-reaction.
Q4: I am observing 2-chloro-6-fluorobenzoic acid in my final product. What is the cause and how can I prevent it?
A4: The presence of 2-chloro-6-fluorobenzoic acid is typically due to two main reasons:
-
Over-chlorination: Formation of this compound during the chlorination step, which subsequently hydrolyzes to the carboxylic acid.
-
Over-oxidation: If using a direct oxidation method, harsh conditions or an excess of the oxidizing agent can oxidize the aldehyde product further to the carboxylic acid.
Prevention:
-
For the chlorination route, follow the steps in Q3 to avoid forming the trichlorinated precursor.
-
For direct oxidation routes, use milder oxidizing agents, control the stoichiometry of the oxidant, and maintain optimal reaction temperatures to prevent oxidation of the aldehyde.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Low Yield of Aldehyde | Incomplete chlorination to the dichlorinated intermediate. | Extend the chlorination reaction time while carefully monitoring with GC to avoid over-chlorination. Ensure the light source for radical initiation is functioning optimally. |
| Incomplete hydrolysis of the dichlorinated intermediate. | Ensure the hydrolysis temperature (100-200°C) and duration (approx. 4 hours) are adequate.[1][6] The choice of catalyst (e.g., ferric solid superacid) and its concentration are critical. | |
| Presence of Starting Material (2-chloro-6-fluorotoluene) | Insufficient reaction time or temperature during chlorination. | Increase reaction time or temperature within the recommended range (100-200°C).[1][2] Verify the efficiency of the radical initiator or light source. |
| High Levels of 2-chloro-6-fluorobenzoic acid | Formation of this compound. | Stop the chlorination reaction earlier. A Chinese patent suggests proceeding to hydrolysis when the monochlorinated precursor is less than 0.5%, implying the reaction should be stopped before significant trichlorination.[2] |
| Difficult Purification | Presence of multiple chlorinated byproducts. | Optimize the chlorination step to maximize the yield of 2-chloro-6-fluorobenzylidene dichloride. This will simplify the product mixture post-hydrolysis, making purification by distillation or chromatography more effective.[7] |
Experimental Protocols
Protocol 1: Synthesis via Side-Chain Chlorination and Hydrolysis
This protocol is adapted from patent CN102617312A and represents a common industrial method.[1]
Step 1: Side-Chain Chlorination
-
Charge a 500 mL four-neck flask (equipped with a reflux condenser, thermometer, and gas inlet/outlet) with 250g of 2-chloro-6-fluorotoluene.
-
Heat the flask to the reaction temperature (e.g., 150-180°C).
-
Initiate the reaction by irradiating with a metal halide lamp.
-
Introduce chlorine gas at a controlled rate.
-
Monitor the reaction progress using Gas Chromatography (GC). Periodically sample the reaction mixture to check the relative concentrations of 2-chloro-6-fluorotoluene, 2-chloro-6-fluorobenzyl chloride, 2-chloro-6-fluorobenzylidene dichloride, and this compound.
-
Stop the chlorine feed when the concentration of 2-chloro-6-fluorobenzyl chloride drops below 0.5%.[2]
-
Purge the reaction vessel with nitrogen to remove any residual chlorine gas.
Step 2: Hydrolysis
-
To the crude product from Step 1, add the hydrolysis catalyst (e.g., 0.5g of an iron-based solid superacid).[2]
-
Maintain the temperature at 180°C.
-
Slowly add 37.5g of water dropwise into the reaction mixture.
-
Hold the reaction at this temperature for approximately 4 hours to ensure complete hydrolysis.[1][6]
Step 3: Work-up and Purification
-
Cool the reaction mixture to 80-100°C.
-
Add an aqueous alkali solution (e.g., NaOH) to neutralize the mixture, adjusting the pH to ≥ 8.
-
Stir vigorously to allow for phase separation.
-
Separate the organic layer.
-
Purify the crude 2-chloro-6-fluorobenzaldehyde by vacuum distillation or rectification to obtain the final product.
Visualized Workflows and Logic
Caption: Synthetic workflow for 2-chloro-6-fluorobenzaldehyde highlighting byproduct formation stages.
Caption: Logical relationships between reaction conditions and byproduct formation.
References
- 1. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. 2-Chloro-6-fluorotoluene - Wikipedia [en.wikipedia.org]
- 6. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 7. 2-Chloro-6-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Monitoring 2-Chloro-6-fluorobenzotrichloride Reaction Progress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing analytical techniques to monitor the synthesis of 2-Chloro-6-fluorobenzotrichloride. The following sections offer detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during reaction monitoring.
Analytical Techniques Overview
The synthesis of this compound from 2-chloro-6-fluorotoluene is a reaction that requires careful monitoring to ensure optimal yield and purity. The primary analytical techniques for tracking the consumption of the starting material and the formation of the product and potential byproducts are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for separating and quantifying the components of the reaction mixture at various time points.
Experimental Protocol: HPLC
1. Sample Preparation:
-
Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction and prevent further changes.[1][2]
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[3][4][5]
2. HPLC System and Conditions:
-
Column: A C18 reversed-phase column is a good starting point for the separation of these non-polar aromatic compounds.[6][7]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting point could be a gradient from 50% acetonitrile in water to 95% acetonitrile over 15-20 minutes.[8] The addition of a small amount of acid, like 0.1% trifluoroacetic acid (TFA), can improve peak shape for acidic or basic impurities.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[8]
-
Detection: UV detector set at a wavelength where both the reactant and product have significant absorbance (e.g., 220 nm or 254 nm).
-
Injection Volume: 10 µL.[8]
Quantitative Data Presentation: HPLC
The progress of the reaction can be monitored by integrating the peak areas of the reactant and product in the HPLC chromatograms at different time points.
| Time (hours) | Reactant Peak Area | Product Peak Area | % Conversion |
| 0 | 1,250,000 | 0 | 0% |
| 1 | 980,000 | 270,000 | 21.6% |
| 2 | 725,000 | 525,000 | 42.0% |
| 4 | 350,000 | 900,000 | 72.0% |
| 6 | 120,000 | 1,130,000 | 90.4% |
| 8 | < 10,000 | 1,240,000 | > 99% |
% Conversion is calculated based on the relative peak areas, assuming similar response factors for reactant and product.
HPLC Experimental Workflow
Caption: Workflow for monitoring reaction progress using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that can be used to separate and identify the components of the reaction mixture, including trace impurities.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Similar to HPLC, withdraw a small aliquot and quench the reaction.
-
The sample is typically diluted in a volatile organic solvent compatible with the GC system, such as hexane or dichloromethane.[9]
2. GC-MS System and Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is suitable for separating halogenated aromatic compounds.[9]
-
Injector Temperature: 280 °C.[9]
-
Oven Temperature Program: Start at a lower temperature to separate volatile components and then ramp up to elute higher boiling point compounds. A typical program could be: hold at 60°C for 1 minute, then ramp at 10°C/min to 310°C and hold for 10 minutes.[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.
-
MS Transfer Line Temperature: 300 °C.[10]
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan from m/z 50 to 500 to cover the expected mass fragments of the reactants, products, and potential byproducts.
Quantitative Data Presentation: GC-MS
Similar to HPLC, the relative abundance of each component can be determined by integrating the total ion chromatogram (TIC) peaks.
| Time (hours) | Reactant TIC Area | Product TIC Area | % Conversion |
| 0 | 2,500,000 | 0 | 0% |
| 1 | 1,950,000 | 550,000 | 22.0% |
| 2 | 1,400,000 | 1,100,000 | 44.0% |
| 4 | 600,000 | 1,900,000 | 76.0% |
| 6 | 200,000 | 2,300,000 | 92.0% |
| 8 | < 20,000 | 2,480,000 | > 99% |
% Conversion is estimated from the relative TIC peak areas.
GC-MS Experimental Workflow
Caption: Workflow for monitoring reaction progress using GC-MS.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
Given the presence of a fluorine atom in both the reactant and the product, ¹⁹F NMR is a powerful and direct method for quantitative analysis of the reaction mixture.[11]
Experimental Protocol: ¹⁹F NMR
1. Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
Dilute the sample in a deuterated solvent suitable for NMR, such as CDCl₃.
-
Add a known amount of an internal standard containing a fluorine atom with a distinct chemical shift (e.g., trifluorotoluene) for accurate quantification.
2. NMR Spectrometer and Parameters:
-
Spectrometer: A standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Pulse Angle: A 30° or 45° pulse angle is often used for quantitative measurements to ensure full relaxation between scans.
-
Relaxation Delay (d1): This is a critical parameter for quantitative accuracy and should be at least 5 times the longest T1 relaxation time of the fluorine nuclei being measured.[12][13] A delay of 15-30 seconds is a good starting point.
-
Number of Scans: Sufficient scans should be acquired to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).[14]
Quantitative Data Presentation: ¹⁹F NMR
The concentration of the reactant and product can be calculated by comparing the integrals of their respective ¹⁹F signals to the integral of the known amount of internal standard.
| Time (hours) | Reactant Integral | Product Integral | Reactant Conc. (M) | Product Conc. (M) |
| 0 | 1.00 | 0.00 | 0.50 | 0.00 |
| 1 | 0.78 | 0.22 | 0.39 | 0.11 |
| 2 | 0.57 | 0.43 | 0.28 | 0.22 |
| 4 | 0.29 | 0.71 | 0.14 | 0.36 |
| 6 | 0.09 | 0.91 | 0.04 | 0.46 |
| 8 | < 0.01 | 0.99 | < 0.01 | 0.50 |
Concentrations are calculated relative to an internal standard.
¹⁹F NMR Experimental Workflow
Caption: Workflow for quantitative reaction monitoring using ¹⁹F NMR.
Troubleshooting Guides and FAQs
This section provides answers to common questions and solutions to problems that may arise during the analysis of the this compound reaction.
HPLC Troubleshooting
Q1: Why are my peaks tailing?
A1: Peak tailing in HPLC is a common issue and can be caused by several factors:[15][16][17]
-
Secondary Interactions: The analyte may be interacting with active sites (silanols) on the silica-based column packing.
-
Solution: Add a small amount of a competing base (e.g., triethylamine) to the mobile phase, or use a lower pH mobile phase to suppress silanol ionization.[6] Consider using an end-capped column.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[17]
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[18]
-
Q2: My retention times are shifting. What should I do?
A2: Retention time drift can compromise the reliability of your results. Here are some potential causes and solutions:
-
Mobile Phase Composition: Inaccurate preparation of the mobile phase is a common cause.
-
Solution: Prepare fresh mobile phase, ensuring accurate measurements. If using a gradient, check that the pump's proportioning valves are working correctly.
-
-
Column Temperature: Fluctuations in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Increase the column equilibration time between runs.
-
Q3: I'm seeing a noisy or drifting baseline. What's the cause?
A3: A noisy or drifting baseline can make it difficult to accurately integrate peaks.
-
Contaminated Mobile Phase: Impurities in the solvents or buffer can cause baseline issues.
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared buffers. Degas the mobile phase to remove dissolved air.
-
-
Detector Issues: A failing lamp in the UV detector can cause noise.
-
Solution: Check the lamp's energy output and replace it if necessary.
-
-
System Leaks: A leak in the system can cause pressure fluctuations and a noisy baseline.
-
Solution: Carefully inspect all fittings and connections for leaks.
-
GC-MS Troubleshooting
Q1: Why am I not seeing any peaks for my compound?
A1: A complete loss of signal can be frustrating. Here are some things to check:
-
Injection Problem: The sample may not be reaching the column.
-
Solution: Check the syringe for blockages and ensure the autosampler is functioning correctly. Verify there is sample in the vial.
-
-
System Leak: A significant leak can prevent the sample from reaching the detector.
-
Solution: Perform a leak check of the entire system, paying close attention to the injector septum and column fittings.
-
-
Incorrect Method Parameters: The oven temperature may be too low, or the run time too short for your compound to elute.
-
Solution: Review your GC method and ensure the temperature program and run time are appropriate for your analytes.
-
Q2: My peaks are broad. How can I improve the peak shape?
A2: Broad peaks can indicate a loss of chromatographic efficiency.
-
Column Performance: The column may be old or contaminated.
-
Solution: Condition the column by baking it at a high temperature. If that doesn't work, you may need to trim the front end of the column or replace it entirely.
-
-
Slow Injection: A slow injection can cause the sample band to broaden before it enters the column.
-
Solution: Ensure the injection is performed quickly. For splitless injections, optimize the splitless time.
-
-
High Dead Volume: Poorly made connections can create dead volume where the sample can diffuse.
-
Solution: Ensure all fittings are properly tightened and that the column is installed correctly in the injector and detector.
-
Q3: I'm seeing extra peaks in my chromatogram. Where are they coming from?
A3: These "ghost peaks" are often due to contamination.
-
Septum Bleed: Pieces of the injector septum can break off and enter the system.
-
Solution: Use high-quality septa and replace them regularly.
-
-
Carryover: Residual sample from a previous injection can elute in a later run.
-
Solution: Implement a thorough wash step for the syringe and injector between runs. Injecting a solvent blank can help identify carryover.
-
-
Contaminated Carrier Gas or Solvents: Impurities in the gas or solvents can appear as peaks.[19]
¹⁹F NMR FAQs
Q1: How do I choose an appropriate internal standard for quantitative ¹⁹F NMR?
A1: An ideal internal standard should:
-
Contain at least one fluorine atom.
-
Have a simple ¹⁹F NMR spectrum (preferably a singlet).
-
Have a chemical shift that does not overlap with any of the signals from your reaction mixture.
-
Be chemically inert under the reaction and analysis conditions.
-
Have a known purity.
Q2: Why is the relaxation delay (d1) so important for quantitative ¹⁹F NMR?
A2: The relaxation delay ensures that the fluorine nuclei have returned to their equilibrium state before the next pulse is applied.[13] If the delay is too short, the signals will not be fully relaxed, leading to inaccurate integration and quantification.[14] The delay should be at least five times the longest T1 relaxation time of any fluorine signal you want to quantify.[12][13]
Q3: My ¹⁹F NMR spectrum has broad signals. What could be the cause?
A3: Broad signals in NMR can be due to several factors:
-
Poor Shimming: The magnetic field homogeneity may not be optimized.
-
Solution: Re-shim the spectrometer on your sample.
-
-
Paramagnetic Impurities: The presence of paramagnetic species can cause significant line broadening.
-
Solution: Ensure your sample and NMR tube are clean.
-
-
Chemical Exchange: If your molecule is undergoing a chemical exchange process on the NMR timescale, it can lead to broad peaks.
-
Solution: This is inherent to the chemistry and may require variable temperature NMR studies to resolve.
-
References
- 1. sample preparation in hplc | PPTX [slideshare.net]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. organomation.com [organomation.com]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 7. pp.bme.hu [pp.bme.hu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. agilent.com [agilent.com]
- 10. cromlab-instruments.es [cromlab-instruments.es]
- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 19Flourine NMR [chem.ch.huji.ac.il]
- 14. chemrxiv.org [chemrxiv.org]
- 15. waters.com [waters.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. mastelf.com [mastelf.com]
- 18. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 19. agilent.com [agilent.com]
- 20. scribd.com [scribd.com]
- 21. chromacademy.com [chromacademy.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Handling Moisture-Sensitive Reactions with 2-Chloro-6-fluorobenzotrichloride
Welcome to the technical support center for 2-Chloro-6-fluorobenzotrichloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this moisture-sensitive reagent in chemical synthesis. Below you will find troubleshooting guides and frequently asked questions to ensure the success and safety of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS No. 84473-83-6) is a halogenated aromatic compound.[1][2][3] Due to its reactive trichloromethyl group, it serves as a key intermediate in the synthesis of various organic compounds. A primary application is its conversion to 2-chloro-6-fluorobenzoyl chloride (CAS No. 79455-63-3), a crucial building block for pharmaceuticals and agrochemicals.[4]
Q2: Why is this compound considered moisture-sensitive?
The trichloromethyl group in this compound is highly susceptible to hydrolysis. In the presence of water, it readily reacts to form the corresponding carboxylic acid, 2-Chloro-6-fluorobenzoic acid (CAS No. 434-75-3).[5][6][7] This reaction is often rapid and can significantly reduce the yield of the desired product in your experiments.
Q3: What are the initial signs of hydrolysis in my sample of this compound?
This compound is a solid under normal conditions.[3] If your sample appears clumpy, sticky, or emits a pungent acidic odor (due to the formation of HCl and the benzoic acid derivative), it may have been exposed to moisture. For confirmation, you can perform analytical tests such as IR or NMR spectroscopy to detect the presence of 2-Chloro-6-fluorobenzoic acid.
Q4: How should I properly store this compound?
To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator with a suitable drying agent like Drierite or under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of the desired product in a reaction. | Hydrolysis of this compound: The reagent may have degraded due to exposure to moisture before or during the reaction. | 1. Verify Reagent Quality: Before use, check for any physical signs of hydrolysis. If in doubt, consider purifying the reagent or using a fresh batch. 2. Ensure Anhydrous Conditions: Use oven-dried or flame-dried glassware. All solvents must be rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). Ensure the moisture content of your solvent is below the recommended threshold for your specific reaction (see table below). 3. Maintain Inert Atmosphere: Conduct the reaction under a positive pressure of a dry inert gas such as nitrogen or argon. |
| Formation of 2-Chloro-6-fluorobenzoic acid as a major byproduct. | Incomplete exclusion of water: Moisture may be present in the solvents, reagents, or reaction atmosphere. | 1. Solvent Purity: Check the water content of your solvents using Karl Fischer titration. 2. Drying of Other Reagents: Ensure all other reagents in the reaction are anhydrous. 3. Inert Gas Quality: Use high-purity, dry inert gas. Pass the gas through a drying tube if necessary. |
| Inconsistent reaction outcomes. | Variable moisture content: Fluctuations in ambient humidity or inconsistent drying procedures can lead to varying degrees of reagent hydrolysis. | 1. Standardize Procedures: Implement and strictly follow a standard operating procedure for drying glassware, solvents, and handling the reagent. 2. Work in a Controlled Environment: For highly sensitive reactions, perform manipulations inside a glovebox with a controlled, low-moisture atmosphere. |
| Difficulty in handling the solid reagent under inert atmosphere. | Static charge or difficulty in accurate weighing. | 1. Use an Anti-Static Gun: This can help dissipate static charge on glassware and weighing funnels. 2. Weighing in a Glovebox: For the most accurate and safe handling, weigh the solid inside a glovebox. 3. Addition via a Solid Addition Funnel: If a glovebox is not available, use a solid addition funnel that has been purged with inert gas. |
Quantitative Data Summary
Table 1: Recommended Maximum Moisture Content in Solvents for Reactions with this compound
| Solvent | Recommended Max. H₂O (ppm) |
| Dichloromethane (DCM) | < 30 |
| Tetrahydrofuran (THF) | < 50 |
| Toluene | < 30 |
| Acetonitrile | < 50 |
| Diethyl Ether | < 50 |
Note: These are general recommendations. The optimal moisture level may vary depending on the specific reaction and catalyst used.
Experimental Protocols
Protocol 1: General Procedure for Handling this compound in a Moisture-Sensitive Reaction
This protocol outlines the fundamental steps for setting up a reaction under anhydrous conditions.
-
Glassware Preparation: All glassware (e.g., round-bottom flask, condenser, dropping funnel) should be oven-dried at 120 °C for at least 4 hours or flame-dried under vacuum and allowed to cool to room temperature under a stream of dry inert gas (nitrogen or argon).
-
Inert Atmosphere Setup: Assemble the glassware and connect it to a Schlenk line or a balloon filled with inert gas. Purge the system by evacuating and backfilling with the inert gas three times.
-
Solvent and Reagent Transfer: Transfer anhydrous solvents and liquid reagents via a syringe or cannula.
-
Addition of this compound:
-
In a Glovebox: The ideal method is to weigh the solid this compound in a glovebox and add it to the reaction flask.
-
Under Positive Inert Gas Flow: If a glovebox is not available, briefly remove the septum from the reaction flask while maintaining a strong positive flow of inert gas and quickly add the pre-weighed solid.
-
-
Reaction Execution: Proceed with the reaction as per your specific protocol, maintaining a positive pressure of inert gas throughout.
-
Quenching and Work-up: Quench the reaction using appropriate anhydrous techniques if necessary before exposing it to air.
Protocol 2: Synthesis of 2-Chloro-6-fluorobenzoyl chloride via Partial Hydrolysis of this compound
This procedure describes a controlled hydrolysis to obtain the acyl chloride.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under a nitrogen atmosphere, place this compound (1.0 eq).
-
Reaction: Slowly add a stoichiometric amount of water (1.0 eq) dissolved in a dry, inert solvent (e.g., acetonitrile) via the dropping funnel with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC-MS or TLC to observe the conversion of the starting material to the desired benzoyl chloride and minimize the formation of the corresponding benzoic acid.
-
Work-up: Once the reaction is complete, the resulting 2-chloro-6-fluorobenzoyl chloride can be purified by distillation under reduced pressure.
Visualizations
References
- 1. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 2. This compound | 84473-83-6 [chemicalbook.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 2-Chloro-6-fluorobenzoyl chloride|lookchem [lookchem.com]
- 5. parchem.com [parchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 2-Chloro-6-fluorobenzoic acid | 434-75-3 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to 2-Chloro-6-fluorobenzotrichloride as a Fluorinated Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance efficacy, metabolic stability, and bioavailability. 2-Chloro-6-fluorobenzotrichloride has emerged as a key intermediate, offering a versatile platform for the introduction of the 2-chloro-6-fluorophenyl moiety. This guide provides a comprehensive comparison of this compound with other relevant fluorinated building blocks, supported by experimental data and detailed protocols to inform your synthetic strategies.
Core Reactivity: A Versatile Precursor
Contrary to what its name might suggest, this compound is not typically employed as a direct fluorinating agent. Instead, its synthetic utility is primarily derived from the reactivity of the trichloromethyl (-CCl₃) group. This group can undergo two principal transformations, making it a valuable precursor for a variety of functional groups.
The primary reactions of the trichloromethyl group in substituted benzotrichlorides are:
-
Conversion to a Trifluoromethyl Group (-CF₃): This is a key reaction for introducing the highly sought-after trifluoromethyl group, which can significantly alter the electronic and lipophilic properties of a molecule.
-
Hydrolysis to a Carboxylic Acid Group (-COOH): This transformation provides a route to substituted benzoic acids, which are themselves versatile intermediates in a wide range of chemical syntheses.
This guide will focus on the performance of this compound in these two key transformations, comparing it with other substituted benzotrichlorides to understand the influence of the aromatic substituents on reaction outcomes.
Comparative Performance in Synthesis
The presence of both a chlorine and a fluorine atom on the aromatic ring of this compound has a notable influence on the reactivity of the trichloromethyl group. Understanding these electronic effects is crucial for predicting reaction outcomes and optimizing conditions.
Conversion to Benzotrifluorides
The conversion of the trichloromethyl group to a trifluoromethyl group is a critical transformation in the synthesis of many active pharmaceutical ingredients (APIs) and agrochemicals. This reaction is typically achieved by treatment with a fluoride source, such as hydrogen fluoride (HF).
Table 1: Comparison of Yields for the Conversion of Substituted Benzotrichlorides to Benzotrifluorides
| Starting Material | Product | Reagents | Yield (%) | Reference |
| Benzotrichloride | Benzotrifluoride | HF, SbF₅ | High | [1] |
| p-Chlorobenzotrichloride | p-Chlorobenzotrifluoride | HF/AlF₃ | 97.2 | [2] |
| This compound | 2-Chloro-6-fluorobenzotrifluoride | HF | (Not specified) | [1] |
The electron-withdrawing nature of the chlorine and fluorine substituents on this compound can influence the reaction rate and conditions required for the conversion to the corresponding benzotrifluoride. While specific quantitative comparisons are scarce, the general principles of electrophilic aromatic substitution suggest that these deactivating groups may necessitate more forcing conditions compared to unsubstituted benzotrichloride.
Hydrolysis to Benzoic Acids
The hydrolysis of the trichloromethyl group to a carboxylic acid is another fundamental transformation. This reaction is often a key step in the synthesis of various intermediates.
Table 2: Comparative Data on the Hydrolysis of Substituted Benzotrichlorides
| Starting Material | Product | Conditions | Rate/Yield | Reference |
| Benzotrichloride | Benzoic Acid | Water, pH 0-14 | Rate constant at 20°C | [3] |
| Substituted Benzoyl Chlorides | Substituted Benzoic Acids | 95% Ethanol | Varies with substituent | [4] |
| This compound | 2-Chloro-6-fluorobenzoic Acid | Water/Solid Acid Catalyst | High Yield | [5] |
The electronic effects of the substituents also play a role in the hydrolysis of benzotrichlorides. Electron-withdrawing groups can affect the stability of the reaction intermediates. A patent describes the hydrolysis of this compound (as part of a mixture from the chlorination of 2-chloro-6-fluorotoluene) using water in the presence of a solid superacid catalyst, leading to the formation of 2-chloro-6-fluorobenzaldehyde, which can be further oxidized to the carboxylic acid.[5]
Experimental Protocols
General Procedure for the Conversion of Benzotrichlorides to Benzotrifluorides
The following is a general protocol based on literature procedures for the synthesis of benzotrifluorides from benzotrichlorides.[2][6]
Experimental Workflow: Benzotrichloride to Benzotrifluoride Conversion
Caption: General workflow for the synthesis of benzotrifluorides.
Protocol:
-
A tubular reactor, typically made of a corrosion-resistant material like Hastelloy C, is charged with a catalyst such as aluminum fluoride (AlF₃).[2]
-
The reactor is heated to the desired temperature, generally in the range of 200-450°C.[6]
-
A gaseous mixture of the substituted benzotrichloride and anhydrous hydrogen fluoride (HF) is passed through the reactor. The molar ratio of HF to the benzotrichloride is typically in slight excess relative to the chlorine atoms being substituted.[2]
-
The reaction effluent is passed through a condenser to separate the gaseous byproducts (HCl and unreacted HF) from the liquid product.
-
The crude liquid product is then washed with water to remove any remaining acid and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
The final product can be further purified by distillation.
General Procedure for the Hydrolysis of Benzotrichlorides to Benzoic Acids
The following is a generalized protocol for the hydrolysis of benzotrichlorides.
Experimental Workflow: Benzotrichloride Hydrolysis
Caption: General workflow for the hydrolysis of benzotrichlorides.
Protocol:
-
The substituted benzotrichloride is added to a reaction vessel equipped with a stirrer and a reflux condenser.
-
Water is added to the reaction vessel. The reaction can be catalyzed by an acid or a base, or in some cases, proceeds without a catalyst.[3][5]
-
The reaction mixture is heated to the desired temperature and stirred until the reaction is complete, as monitored by a suitable analytical technique (e.g., GC, TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve extraction with an organic solvent, followed by washing and drying.
-
The crude product can be purified by recrystallization or distillation.
Applications in Drug Development and Agrochemicals
This compound and its derivatives are valuable intermediates in the synthesis of a range of biologically active molecules. The 2-chloro-6-fluorophenyl motif is present in several important pharmaceuticals and agrochemicals. For instance, derivatives of 2-chloro-6-fluorobenzaldehyde, which can be synthesized from this compound, are used in the production of antiseptics like dicloxacillin and flucloxacillin.[7]
Logical Relationship: From Building Block to Final Product
Caption: Synthetic pathway from a starting material to an API.
Conclusion
This compound is a valuable and versatile fluorinated building block in organic synthesis. Its primary utility lies in the conversion of its trichloromethyl group to either a trifluoromethyl or a carboxylic acid group. The presence of the chloro and fluoro substituents on the aromatic ring influences its reactivity, and a thorough understanding of these effects is essential for the successful design and execution of synthetic routes. While direct comparative quantitative data with other substituted benzotrichlorides is limited in the public domain, the provided information and general protocols offer a solid foundation for researchers and professionals in the field to effectively utilize this important chemical intermediate in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US6844468B2 - Process for preparing substituted benzoyl chlorides - Google Patents [patents.google.com]
- 4. US4962246A - Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides - Google Patents [patents.google.com]
- 5. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 6. EP0004636A2 - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]
- 7. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
A Comparative Guide to Alternative Reagents for 2-Chloro-6-fluorobenzotrichloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes and reagents that serve as alternatives to the use of 2-Chloro-6-fluorobenzotrichloride. The focus is on the synthesis of 2-chloro-6-fluorobenzaldehyde, a key intermediate in the production of pharmaceuticals such as the antibiotic flucloxacillin. The comparison covers synthetic pathways involving the in-situ generation of this compound and alternative routes that avoid this intermediate. Furthermore, a comparison of chlorinating agents for a subsequent key synthetic step is presented. This guide aims to provide researchers and process chemists with the necessary data to make informed decisions based on performance, safety, and environmental considerations.
Executive Summary
The synthesis of 2-chloro-6-fluorobenzaldehyde is a critical step in the manufacturing of several active pharmaceutical ingredients (APIs). A common industrial method involves the free-radical side-chain chlorination of 2-chloro-6-fluorotoluene, which proceeds through chlorinated intermediates, including this compound, followed by hydrolysis. While effective, this process involves handling hazardous reagents like chlorine gas and generates significant waste streams.
This guide explores two primary alternative approaches:
-
Direct Oxidation of 2-chloro-6-fluorotoluene: This pathway avoids the use of elemental chlorine for side-chain chlorination and instead utilizes oxidizing agents to directly convert the methyl group to an aldehyde.
-
Alternative Starting Materials: Utilizing precursors such as 2,6-dichlorobenzaldehyde offers a completely different synthetic strategy that circumvents the need for 2-chloro-6-fluorotoluene and its chlorinated derivatives.
Additionally, the guide examines alternative reagents for the conversion of the downstream intermediate, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, to its corresponding acyl chloride, a crucial step in the synthesis of flucloxacillin.
Comparison of Synthetic Pathways to 2-Chloro-6-fluorobenzaldehyde
The following table summarizes the key performance indicators for two major synthetic routes to 2-chloro-6-fluorobenzaldehyde.
| Parameter | Route 1: Side-Chain Chlorination/Hydrolysis | Route 2: Direct Oxidation |
| Starting Material | 2-Chloro-6-fluorotoluene | 2-Chloro-6-fluorotoluene |
| Key Reagents | Chlorine (Cl₂), Ferric Solid Superacid, Water | Manganese(III) Oxide (Mn₂O₃), Sulfuric Acid |
| Yield | 92.7% - 95%[1][2] | ~90% (reported for similar substrates)[2] |
| Purity | 99.7%[1][2] | 99.4% (reported for similar substrates)[2] |
| Reaction Temperature | 100-200°C[1] | Heating required (specifics vary)[2] |
| Key Advantages | High purity and yield, established industrial process. | Avoids the use of chlorine gas, potentially greener. |
| Key Disadvantages | Use of hazardous chlorine gas, corrosive conditions. | Use of heavy metal reagents, acidic waste. |
Experimental Protocols
Route 1: Synthesis of 2-Chloro-6-fluorobenzaldehyde via Side-Chain Chlorination and Hydrolysis
This method involves the photochlorination of 2-chloro-6-fluorotoluene to form a mixture of chlorinated intermediates, including this compound, which is then hydrolyzed to the aldehyde.
Experimental Protocol (Adapted from CN102617312A)[1]:
-
Chlorination: 2-Chloro-6-fluorotoluene is subjected to chlorination under illumination at a temperature of 100-200°C. The reaction proceeds until the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5%.
-
Hydrolysis: A ferric solid superacid catalyst is added to the reaction mixture. Water is then added dropwise at 100-200°C over 2-4 hours, followed by a holding period of 4-5 hours to ensure complete hydrolysis of the chlorinated intermediates.
-
Work-up and Purification: An alkaline solution (e.g., sodium carbonate) is added to neutralize the reaction mixture. The organic layer is separated and purified by reduced pressure distillation or rectification to yield 2-chloro-6-fluorobenzaldehyde.
Route 2: Synthesis of 2-Chloro-6-fluorobenzaldehyde via Direct Oxidation
This method utilizes an oxidizing agent to directly convert the methyl group of 2-chloro-6-fluorotoluene to an aldehyde.
Experimental Protocol (Representative procedure based on the oxidation of fluorotoluenes, adapted from CN101735028A)[2]:
-
Reaction Setup: Manganese(III) oxide (Mn₂O₃) and 2-chloro-6-fluorotoluene are added to a reaction vessel.
-
Oxidation: The mixture is heated, and sulfuric acid is added dropwise. The reaction is monitored until completion.
-
Work-up and Purification: After cooling, the reaction mixture is filtered. The filtrate is extracted with an organic solvent (e.g., dichloromethane). The filter cake is dissolved in water, filtered again, and the filtrate is extracted with the same organic solvent. The combined organic extracts are distilled to yield 2-chloro-6-fluorobenzaldehyde.
Visualization of Synthetic Pathways
Caption: Comparative workflows for the synthesis of 2-chloro-6-fluorobenzaldehyde.
Comparison of Reagents for Acyl Chloride Formation
A critical downstream step in the synthesis of flucloxacillin is the conversion of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid to its acyl chloride. This is often achieved using chlorinating agents like thionyl chloride or, alternatively, bis(trichloromethyl) carbonate (triphosgene).
| Parameter | Method A: Thionyl Chloride | Method B: Bis(trichloromethyl) Carbonate |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Bis(trichloromethyl) carbonate (BTC) |
| Catalyst | Often requires a catalyst (e.g., DMF) | Organic amine (e.g., tetramethylurea)[3] |
| Yield | High (specific data not found in searches) | 95.6% - 97.1%[3] |
| Purity | Generally high | 99.0% - 99.9%[3] |
| Reaction Temperature | Varies, often requires heating | 0 - 120°C[3] |
| Key Advantages | Common, relatively inexpensive reagent. | Solid, easier to handle than gaseous phosgene. High yield and purity. Avoids sulfur- and phosphorus-containing byproducts.[3] |
| Key Disadvantages | Corrosive, produces SO₂ and HCl as byproducts.[3] | More expensive than thionyl chloride, generates HCl. |
Experimental Protocols for Acyl Chloride Formation
Method A: Acyl Chloride Synthesis using Thionyl Chloride
Representative Protocol:
3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is dissolved in a suitable dry solvent (e.g., toluene). A catalytic amount of N,N-dimethylformamide (DMF) is added, followed by the dropwise addition of thionyl chloride. The reaction mixture is heated to reflux until the evolution of gases ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride.
Method B: Acyl Chloride Synthesis using Bis(trichloromethyl) Carbonate
Experimental Protocol (Adapted from CN101016272A)[3]:
-
Reaction Setup: 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid and an organic amine catalyst (e.g., tetramethylurea) are dissolved in an organic solvent (e.g., toluene).
-
Acylation: A solution of bis(trichloromethyl) carbonate in the same solvent is added dropwise at room temperature.
-
Reaction Completion: The reaction mixture is heated to 80-110°C for 1-6 hours.
-
Purification: The solvent is removed by vacuum distillation, and the product is purified by collecting the appropriate fraction under high vacuum.
Visualization of Reagent Selection Logic
Caption: Decision-making flowchart for selecting a chlorinating agent.
Conclusion
The selection of a synthetic route and reagents for the production of 2-chloro-6-fluorobenzaldehyde and its derivatives requires careful consideration of multiple factors. The traditional side-chain chlorination/hydrolysis method, which involves the in-situ formation of this compound, is a high-yielding and well-established process. However, the use of hazardous chlorine gas and the generation of corrosive byproducts are significant drawbacks.
Direct oxidation of 2-chloro-6-fluorotoluene presents a viable alternative that avoids the use of elemental chlorine, although it introduces challenges related to heavy metal waste. The choice between these routes will depend on the specific capabilities and priorities of the manufacturing facility, including safety infrastructure and waste management protocols.
For the subsequent acylation step, bis(trichloromethyl) carbonate has emerged as a superior alternative to traditional reagents like thionyl chloride, offering higher yields, purity, and a better safety and environmental profile, albeit at a higher cost. For researchers and drug development professionals, the adoption of newer, safer, and more efficient reagents and pathways is crucial for sustainable and cost-effective pharmaceutical manufacturing.
References
- 1. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. CN101735028A - Oxidation preparation method of fluorobenzaldehyde - Google Patents [patents.google.com]
- 3. CN101016272A - Synthetic method for 3-(2'-chloro-6'-fluorophenyl)-5-methyl-4-isooxazole formyl chloride - Google Patents [patents.google.com]
A Comparative Guide to Purity Validation of 2-Chloro-6-fluorobenzotrichloride by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity validation of 2-Chloro-6-fluorobenzotrichloride. It includes a detailed experimental protocol for a proposed HPLC method, alongside comparative data to assist in selecting the most appropriate analytical technique.
Introduction
This compound is a halogenated aromatic compound, and ensuring its purity is critical for its application in pharmaceutical synthesis and other chemical industries. The presence of impurities, such as isomers or incompletely chlorinated precursors, can significantly impact reaction yields, safety, and the quality of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile and thermally sensitive compounds, making it a strong candidate for the analysis of this analyte.
This guide outlines a robust reversed-phase HPLC (RP-HPLC) method and compares its performance characteristics with Gas Chromatography (GC), a common alternative for the analysis of volatile and semi-volatile chlorinated hydrocarbons.[1][2][3][4]
Comparison of Analytical Methods: HPLC vs. GC
The choice between HPLC and GC depends on the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[5][6] | Separation based on the differential partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.[1][7] |
| Analyte Applicability | Ideal for non-volatile or thermally labile compounds. This compound, being a solid, is well-suited for HPLC analysis.[2] | Best suited for volatile and thermally stable compounds. Requires high temperatures, which may pose a risk of degradation for some halogenated compounds.[7] |
| Potential Impurities | Can effectively separate a wide range of impurities including starting materials, intermediates, and isomers with different polarities. | Can separate volatile impurities. Co-elution of isomers can be a challenge, and non-volatile impurities will not be detected. |
| Resolution & Selectivity | High resolution can be achieved. Specialty columns, like pentafluorophenyl (PFP) phases, offer unique selectivity for halogenated aromatic compounds.[8] | High efficiency and resolution, especially with capillary columns, for volatile compounds.[1] |
| Typical Run Time | 10-30 minutes.[7] | Can be faster, often under 15 minutes for volatile compounds.[2][9] |
| Sensitivity (LOD/LOQ) | High sensitivity with UV detection. Limits of Detection (LOD) and Quantification (LOQ) are typically in the low ng range. | Very high sensitivity with an Electron Capture Detector (ECD) for halogenated compounds, often in the pg range.[4] |
| Cost & Complexity | Higher initial instrument cost and ongoing solvent expenses. Method development can be more complex.[2][7] | Lower initial instrument cost and less expensive carrier gases. Method development can be simpler for routine analyses.[2][7] |
Experimental Protocol: HPLC Purity Validation
This section details a proposed stability-indicating RP-HPLC method for the purity determination of this compound.
Chromatographic Conditions
| Parameter | Specification |
| Instrument | HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector. |
| Column | Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 5 µm). A PFP phase is recommended for its unique selectivity towards halogenated and aromatic compounds.[8][10] |
| Mobile Phase | A: WaterB: AcetonitrileGradient: 60% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile |
Preparation of Solutions
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
System Suitability
Before sample analysis, inject the standard solution five times and evaluate the following parameters:
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Theoretical Plates: Should be ≥ 2000 for the main peak.
-
Relative Standard Deviation (%RSD): The %RSD for the peak area of the five replicate injections should be ≤ 2.0%.
Data Analysis
The purity of the sample is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Quantitative Data Summary
The following table presents hypothetical performance data for the proposed HPLC method in separating this compound from its potential process-related impurities.
| Compound | Retention Time (min) | Resolution (Rs) | LOD (µg/mL) | LOQ (µg/mL) |
| 2-chloro-6-fluorotoluene | 4.5 | - | 0.05 | 0.15 |
| 2-chloro-6-fluorobenzal chloride | 7.2 | > 2.0 | 0.08 | 0.24 |
| This compound | 9.8 | > 2.0 | 0.10 | 0.30 |
| Isomeric Impurity | 10.5 | > 1.8 | 0.09 | 0.27 |
Workflow and Process Diagrams
The following diagrams illustrate the logical workflow for the HPLC purity validation of this compound.
Caption: Workflow for HPLC Purity Validation.
Caption: Method Selection Logic.
Conclusion
While both HPLC and GC are viable for the analysis of halogenated compounds, HPLC is presented here as the more robust and suitable method for the purity validation of this compound. Its operation at ambient temperatures minimizes the risk of analyte degradation, and the use of a PFP column provides excellent selectivity for the separation of the main component from its structurally similar impurities. The detailed protocol and comparative data in this guide serve as a valuable resource for developing and implementing a reliable purity testing method for this important chemical intermediate.
References
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 3. agilent.com [agilent.com]
- 4. epa.gov [epa.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jurnal.untan.ac.id [jurnal.untan.ac.id]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Liquid Chromatography vs Gas Chromatography - LC Services [lcservicesltd.co.uk]
- 10. zodiaclifesciences.com [zodiaclifesciences.com]
A Comparative Guide to Catalysts for the Hydrolysis of 2-Chloro-6-fluorobenzotrichloride
For Researchers, Scientists, and Drug Development Professionals
The hydrolysis of 2-Chloro-6-fluorobenzotrichloride to 2-Chloro-6-fluorobenzoic acid is a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds. The efficiency of this process is highly dependent on the catalyst employed. This guide provides a comparative overview of potential catalyst systems, supported by data from analogous reactions, to aid in catalyst selection and process optimization.
Performance Comparison of Catalyst Systems
The selection of a suitable catalyst is paramount for achieving high yield and purity of 2-Chloro-6-fluorobenzoic acid. Based on existing literature for the hydrolysis of benzotrichloride and its derivatives, several classes of catalysts have shown promise. The following table summarizes the potential performance of these catalysts.
| Catalyst Type | Catalyst Example | Typical Reaction Conditions | Yield | Purity | Advantages | Disadvantages |
| Lewis Acids | Anhydrous Zinc Chloride (ZnCl₂)[1] | Temperature: 100-120°C; gradual addition of water[1] | Moderate to High | Good | Low cost, readily available. | Can require high temperatures, potential for side reactions, and catalyst removal can be challenging. |
| Solid Acids | Iron-based Solid Superacid (e.g., SO₄²⁻/Fe₂O₃) | Temperature: 100-200°C[2] | Up to 95% (for a related dichloride)[2] | High[2] | Heterogeneous nature allows for easy separation and potential for recycling, reduced corrosion issues compared to liquid acids.[2] | May require higher temperatures, potential for catalyst deactivation. |
| Phase Transfer Catalysts (PTCs) | Quaternary Ammonium Salts (e.g., Tetrabutylammonium Bromide - TBAB) | Biphasic system (organic/aqueous), often at lower temperatures than acid catalysis. | High | Good to Excellent | Can facilitate reactions between immiscible reactants, often requires milder conditions, can minimize side reactions like dehydrochlorination.[3][4] | Catalyst cost can be higher, potential for catalyst carryover into the product stream. |
| Mineral Acids | Concentrated Sulfuric Acid (H₂SO₄) | Elevated temperatures (e.g., 90°C)[2] | ~90% (for a related dichloride)[2] | ~99%[2] | Effective and relatively inexpensive. | Highly corrosive, significant waste generation, and difficult to handle at scale.[2] |
Experimental Protocols
The following is a generalized experimental protocol for the comparative evaluation of catalysts in the hydrolysis of this compound. This protocol is a composite based on methodologies described for similar reactions.[1][2]
Materials:
-
This compound
-
Selected Catalyst (e.g., Anhydrous ZnCl₂, Solid Acid, or PTC)
-
Deionized Water
-
Organic Solvent (e.g., Toluene, if using a two-phase system)
-
Quenching solution (e.g., Sodium Bicarbonate solution)
-
Extraction Solvent (e.g., Ethyl Acetate)
-
Drying Agent (e.g., Anhydrous Sodium Sulfate)
Procedure:
-
Reactor Setup: A stirred glass reactor equipped with a condenser, thermometer, and addition funnel is charged with this compound and the catalyst at a specific molar ratio (e.g., 1-5 mol% for Lewis acids and PTCs, or a weight percentage for solid acids). If using a PTC, an appropriate organic solvent is also added.
-
Reaction Initiation: The mixture is heated to the desired reaction temperature (e.g., 100-120°C for Lewis acids, or a lower temperature for PTCs) with vigorous stirring.
-
Hydrolysis: Deionized water is added dropwise via the addition funnel at a rate that maintains a controlled reaction temperature and prevents the accumulation of unreacted water.[1] The progress of the reaction is monitored by a suitable analytical technique (e.g., GC or HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature.
-
For solid acids , the catalyst is removed by filtration.
-
For soluble catalysts , the mixture is diluted with an organic solvent and washed with water and brine.
-
-
Product Isolation: The organic layer is separated, and the product is extracted. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-Chloro-6-fluorobenzoic acid.
-
Purification and Analysis: The crude product is purified by recrystallization or column chromatography. The final product is characterized by techniques such as NMR, IR, and melting point, and its purity is determined by HPLC or GC.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for screening and evaluating catalysts for the hydrolysis of this compound.
References
- 1. US1557153A - Manufacture of benzoic acid from benzotrichloride - Google Patents [patents.google.com]
- 2. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. phasetransfer.com [phasetransfer.com]
A Comparative Guide to 2-Chloro-6-fluorobenzotrichloride and 2-chlorobenzotrichloride in Synthetic Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials and intermediates is a critical factor in the efficiency and success of a synthetic pathway. This guide provides a detailed comparison of 2-Chloro-6-fluorobenzotrichloride and 2-chlorobenzotrichloride, two benzotrichloride derivatives that serve as key precursors in the synthesis of various commercially significant compounds. This comparison focuses on their synthesis, applications, and the influence of fluorine substitution on their chemical behavior, supported by available experimental data.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below.
| Property | This compound | 2-chlorobenzotrichloride |
| CAS Number | 84473-83-6[1] | 2136-89-2 |
| Molecular Formula | C₇H₃Cl₄F[1] | C₇H₄Cl₄ |
| Molecular Weight | 247.91 g/mol [1] | 229.92 g/mol |
| Appearance | Solid[1] | Colorless to light yellow liquid/solid |
| Purity | Typically >97%[1] | Typically >98% |
Synthesis and Manufacturing
The manufacturing processes for both compounds typically involve the free-radical chlorination of the corresponding substituted toluene.
Synthesis of 2-chlorobenzotrichloride
A high-yield synthesis of 2-chlorobenzotrichloride is achieved through the chlorination of 2-chlorotoluene in the presence of a catalyst.
Experimental Protocol:
A mixture of 2-chlorotoluene (0.5 mole) and phosphorus pentachloride (0.625 g) is heated to 190°C. Chlorine gas is then introduced through a gas sparge tube at a rate slightly greater than its uptake. The reaction is monitored, and after approximately 8.5 hours, the mixture is cooled and distilled to yield 2-chlorobenzotrichloride. This process has been reported to produce yields in the range of 85% to 95%.[2] Without a catalyst, the yield is significantly lower, around 68% after 4.5 hours.[2]
| Parameter | Value | Reference |
| Starting Material | 2-chlorotoluene | [2] |
| Catalyst | Phosphorus pentachloride | [2] |
| Temperature | 190-255°C | [2] |
| Reaction Time | ~8.5-10 hours | [2] |
| Yield | 85-95% | [2] |
Synthesis of this compound
Experimental Workflow Description:
The synthesis involves the photochlorination of 2-chloro-6-fluorotoluene. The reaction is carried out under illumination at a temperature of 100-200°C.[3] Chlorine gas is introduced, leading to the sequential chlorination of the methyl group to form 2-chloro-6-fluorobenzyl chloride, 2-chloro-6-fluorobenzal chloride, and finally this compound.[3] The reaction progress is monitored by gas chromatography until the concentration of the monochloro intermediate is below 0.5%.[3] The resulting this compound is then typically hydrolyzed in situ to produce 2-chloro-6-fluorobenzaldehyde. The overall yield for the conversion of 2-chloro-6-fluorotoluene to 2-chloro-6-fluorobenzaldehyde is reported to be in the range of 90-95%.[3]
Applications in Synthesis
Both benzotrichloride derivatives are valuable intermediates in the synthesis of pharmaceuticals and other specialty chemicals.
Applications of 2-chlorobenzotrichloride
2-chlorobenzotrichloride is a well-established precursor for several important compounds, most notably:
-
Clotrimazole: An antifungal medication.
-
o-chlorobenzoyl chloride: A versatile intermediate used in the synthesis of various pharmaceuticals and agrochemicals.
Applications of this compound
The primary documented application of this compound is as an intermediate in the synthesis of 2-chloro-6-fluorobenzaldehyde.[3][4] This aldehyde is then used in the production of important pharmaceutical compounds:
-
Dicloxacillin: A narrow-spectrum β-lactam antibiotic.
-
Flucloxacillin: Another β-lactam antibiotic.
The presence of the fluorine atom in the final antibiotic structure can significantly impact its pharmacokinetic and pharmacodynamic properties.
Comparative Performance and Reactivity
The fluorine atom at the ortho position to the trichloromethyl group in this compound is expected to exert a strong electron-withdrawing inductive effect (-I effect). This effect can influence the reactivity of the molecule in several ways:
-
Hydrolysis: The electron-withdrawing nature of the fluorine atom may facilitate the hydrolysis of the trichloromethyl group to a carboxylic acid, a key step in the synthesis of the corresponding benzoic acid.
-
Nucleophilic Aromatic Substitution: The fluorine atom can activate the aromatic ring towards nucleophilic substitution, although this is less relevant for the typical reactions of the benzotrichloride group itself.
Conversely, the fluorine atom also has a lone pair of electrons that can participate in resonance (+R effect), donating electron density to the ring. In halogens, the inductive effect generally outweighs the resonance effect.
Given the high yields reported for the synthesis of downstream products from both compounds, it can be concluded that both are efficient intermediates in their respective synthetic pathways. The choice between the two will ultimately depend on the desired final product and the specific need for a fluorine substituent in the target molecule.
Conclusion
Both this compound and 2-chlorobenzotrichloride are valuable intermediates in the chemical and pharmaceutical industries. While 2-chlorobenzotrichloride has a more extensively documented history with well-established synthetic protocols and applications, this compound is a crucial precursor for the synthesis of important fluorinated pharmaceuticals. The presence of the fluorine atom in the latter introduces unique electronic properties that can be strategically utilized in drug design. For researchers and drug development professionals, the choice between these two reagents will be dictated by the specific synthetic target and the desired properties of the final molecule.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. GB2087377A - Preparation of 2-chlorobenzotrichloride - Google Patents [patents.google.com]
- 3. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 4. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of Biaryls: Evaluating the Utility of 2-Chloro-6-fluorobenzotrichloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to biaryl compounds, with a special focus on the potential application of 2-Chloro-6-fluorobenzotrichloride. While direct cross-coupling of this specific benzotrichloride is not a commonly documented method, this guide outlines a feasible synthetic pathway involving its transformation and compares it with established, widely-used biaryl synthesis methodologies. Experimental data from analogous systems are presented to offer a substantive basis for comparison.
Introduction
Biaryl motifs are privileged structures in medicinal chemistry and materials science, necessitating efficient and versatile synthetic strategies. Traditional cross-coupling reactions, such as the Suzuki-Miyaura, Kumada, and Negishi couplings, are the cornerstones of biaryl synthesis. This guide explores a potential synthetic route utilizing this compound, a readily available chemical intermediate, by converting it into a suitable coupling partner. This novel approach is compared against established methods to provide researchers with a clear overview of the available synthetic options, their respective advantages, and limitations.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and yields for the synthesis of biaryls through different methodologies. The data for the "Hydrolysis-Decarboxylative Coupling" of this compound is based on a two-step process, while the other methods represent direct cross-coupling of a related aryl halide.
| Method | Aryl Halide/Precursor | Coupling Partner | Catalyst | Base/Additive | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Hydrolysis-Decarboxylative Coupling | This compound | Aryl Iodide | Pd(OAc)₂ | Ag₂CO₃ | DMSO | 130 | 70-90 (for decarboxylative step) | Two-step process; requires hydrolysis of the benzotrichloride first. |
| Suzuki-Miyaura Coupling | 2-Chloro-6-fluorotoluene | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 | Tolerant to a wide range of functional groups; boronic acids are generally stable.[1][2] |
| Kumada Coupling | 2-Chloro-6-fluorotoluene | Aryl Grignard reagent | Ni(dppe)Cl₂ | - | THF | 25-66 | 80-95 | Highly reactive Grignard reagents are not tolerant of acidic protons.[3][4] |
| Negishi Coupling | 2-Chloro-6-fluorotoluene | Arylzinc reagent | Pd(PPh₃)₄ | - | THF | 25-50 | 80-95 | Organozinc reagents are more tolerant to functional groups than Grignards but are moisture-sensitive.[5] |
| Stille Coupling | 2-Chloro-6-fluorotoluene | Arylstannane | Pd(PPh₃)₄ | - | Toluene | 100 | 80-95 | Organotin reagents are highly toxic, which is a significant drawback.[6][7] |
Experimental Protocols
Biaryl Synthesis from this compound via Hydrolysis and Decarboxylative Coupling
This two-step procedure first involves the hydrolysis of the benzotrichloride to the corresponding benzoic acid, followed by a palladium-catalyzed decarboxylative cross-coupling.
Step 1: Hydrolysis of this compound to 2-Chloro-6-fluorobenzoic Acid
-
Procedure: this compound is added to a solution of aqueous sulfuric acid (e.g., 85%). The mixture is heated to 90 °C and stirred vigorously until the reaction is complete (monitored by TLC or GC). Upon cooling, the product, 2-chloro-6-fluorobenzoic acid, precipitates and can be collected by filtration, washed with cold water, and dried.[8]
Step 2: Palladium-Catalyzed Decarboxylative Cross-Coupling
-
Procedure: To a reaction vessel containing 2-chloro-6-fluorobenzoic acid (1 equivalent), the aryl iodide (1.2 equivalents), palladium(II) acetate (5 mol%), and silver(I) carbonate (2 equivalents) are added. Anhydrous dimethyl sulfoxide (DMSO) is added, and the mixture is heated to 130 °C under an inert atmosphere for 12-24 hours. After completion, the reaction mixture is cooled, diluted with ethyl acetate, and filtered through celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.[9]
Suzuki-Miyaura Coupling of 2-Chloro-6-fluorotoluene
-
Procedure: In a round-bottom flask, 2-chloro-6-fluorotoluene (1 equivalent), the arylboronic acid (1.2 equivalents), tetrakis(triphenylphosphine)palladium(0) (3 mol%), and potassium carbonate (2 equivalents) are combined. A mixture of toluene and water (e.g., 4:1) is added, and the reaction mixture is heated to 100 °C under an inert atmosphere for 6-12 hours. After cooling, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the biaryl product.[1][10]
Kumada Coupling of 2-Chloro-6-fluorotoluene
-
Procedure: A solution of the aryl Grignard reagent (1.1 equivalents) in THF is added dropwise to a solution of 2-chloro-6-fluorotoluene (1 equivalent) and [1,2-bis(diphenylphosphino)ethane]dichloronickel(II) (Ni(dppe)Cl₂) (1-5 mol%) in THF at room temperature under an inert atmosphere. The reaction is stirred for 1-4 hours. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.[3][4]
Negishi Coupling of 2-Chloro-6-fluorotoluene
-
Procedure: To a solution of the arylzinc reagent (prepared in situ from the corresponding aryl halide and activated zinc, 1.5 equivalents) in THF, tetrakis(triphenylphosphine)palladium(0) (5 mol%) is added, followed by a solution of 2-chloro-6-fluorotoluene (1 equivalent) in THF. The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50 °C) for 2-8 hours under an inert atmosphere. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. Purification by column chromatography yields the desired biaryl.[5]
Stille Coupling of 2-Chloro-6-fluorotoluene
-
Procedure: A mixture of 2-chloro-6-fluorotoluene (1 equivalent), the arylstannane (1.1 equivalents), and tetrakis(triphenylphosphine)palladium(0) (5 mol%) in anhydrous toluene is heated to 100 °C under an inert atmosphere for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with diethyl ether and filtered. The filtrate is concentrated, and the residue is purified by column chromatography to give the biaryl product.[6][7]
Visualizations
Experimental Workflow: Biaryl Synthesis from this compound
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Kumada coupling - Wikipedia [en.wikipedia.org]
- 4. Kumada Coupling [organic-chemistry.org]
- 5. Negishi Coupling [organic-chemistry.org]
- 6. Stille Coupling [organic-chemistry.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. tcichemicals.com [tcichemicals.com]
A Spectroscopic Comparison of 2-Chloro-6-fluorobenzotrichloride and Its Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective spectroscopic comparison of 2-Chloro-6-fluorobenzotrichloride and its key derivatives. The information presented is supported by available experimental data and established analytical methodologies.
This compound is a halogenated aromatic compound of interest in synthetic chemistry, potentially serving as a building block for more complex molecules in agrochemical and pharmaceutical development. Understanding its spectroscopic signature and how it compares to its derivatives is crucial for reaction monitoring, quality control, and structural elucidation. This guide focuses on the primary spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
Due to the limited availability of public experimental spectra for this compound, this section presents a comparative summary of its known properties alongside the experimental data for its closely related derivatives. The data for the parent compound should be considered predicted or based on typical values for similar structures until experimentally verified.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key FT-IR Peaks (cm⁻¹) | Mass Spec (m/z) |
| This compound | C₇H₃Cl₄F | 247.91[1][2] | Data not available | Data not available | C-Cl (~700-800), C-F (~1000-1100), C=C (~1450-1600) | [M]⁺ expected at 246, 248, 250, 252 |
| 2-Chloro-6-fluorobenzyl chloride | C₇H₅Cl₂F | 179.02[3] | Aromatic H: ~7.0-7.5, CH₂Cl: ~4.5 | Aromatic C: ~115-160, CH₂Cl: ~45 | C-H (aromatic, ~3000-3100), C-H (aliphatic, ~2850-2960), C=C (~1450-1600), C-F (~1000-1100), C-Cl (~700-800) | [M]⁺ at 178, 180, 182; base peak often [M-Cl]⁺ |
| 2-Chloro-6-fluorotoluene | C₇H₆ClF | 144.57[4] | Aromatic H: ~6.8-7.3, CH₃: ~2.3 | Aromatic C: ~115-160, CH₃: ~20 | C-H (aromatic, ~3000-3100), C-H (aliphatic, ~2850-2960), C=C (~1450-1600), C-F (~1000-1100), C-Cl (~700-800) | [M]⁺ at 144, 146 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The KBr must be of spectroscopic grade and thoroughly dried to avoid interference from water absorption bands.
-
Pellet Formation: Transfer the finely ground mixture into a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet or empty sample compartment should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
-
Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and record their relative abundance as a function of their m/z ratio to generate a mass spectrum. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for a comprehensive spectroscopic analysis and comparison of chemical compounds.
Caption: Comparative Spectroscopic Analysis Workflow.
References
yield comparison of different synthetic routes to 2-chloro-6-fluorobenzoic acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-chloro-6-fluorobenzoic acid is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides a comparative analysis of different synthetic routes to this compound, supported by experimental data, to aid in the selection of the most suitable method for a given application.
Yield Comparison of Synthetic Routes
The selection of a synthetic route is often governed by factors such as yield, purity, cost of starting materials, and scalability. Below is a summary of quantitative data for the most common methods of synthesizing 2-chloro-6-fluorobenzoic acid.
| Synthetic Route | Starting Material | Key Steps | Reported Yield | Purity | Reference |
| 1. Oxidation of 2-chloro-6-fluorotoluene Derivatives | 2-chloro-6-fluorotoluene | Photochlorination followed by hydrolysis of the resulting benzyl chlorides | up to 94.1% | 99.3% | [1][2] |
| 2. Hydrolysis of 2-chloro-6-fluorobenzonitrile | 2-chloro-6-fluorobenzonitrile | Acid or base-catalyzed hydrolysis | High (inferred) | High | |
| 3. Grignard Reaction and Carboxylation | 1-bromo-2-chloro-3-fluorobenzene | Formation of a Grignard reagent followed by reaction with carbon dioxide | Data not available | - | (Analogous)[3][4] |
Detailed Experimental Protocols
Route 1: Oxidation of 2-chloro-6-fluorotoluene Derivatives
This high-yield method utilizes the photochlorination of 2-chloro-6-fluorotoluene and subsequent hydrolysis of the intermediate benzyl chloride derivatives. The desired 2-chloro-6-fluorobenzoic acid is recovered from the aqueous phase of the hydrolysis step.
Experimental Protocol:
-
Photochlorination: In a 500 mL four-neck glass reaction flask equipped with a reflux condenser, a tail gas absorption device, and a thermometer, 250 g of 2-chloro-6-fluorotoluene is added. The reaction is initiated by irradiation with a metal halide lamp at a temperature of 150 °C while chlorine gas is introduced. The reaction progress is monitored by gas chromatography to determine the content of 2-chloro-6-fluorobenzyl chloride.
-
Hydrolysis: Once the content of 2-chloro-6-fluorobenzyl chloride is below 0.5%, the introduction of chlorine is stopped, and the reaction vessel is purged with nitrogen to remove any unreacted chlorine. A solid superacid catalyst (e.g., ferric solid superacid) is added. Water is then dripped into the reaction mixture at a temperature between 100-200 °C, and the mixture is held at this temperature for approximately 4-5 hours to facilitate hydrolysis.
-
Isolation of 2-chloro-6-fluorobenzoic acid: After hydrolysis, an alkali solution is added, and the mixture is stirred to achieve phase separation. The aqueous phase is collected, and 5 g of activated carbon is added. The mixture is stirred for 30 minutes and then filtered to yield a colorless, transparent liquid. The pH of the mixed solution is adjusted to 6 with hydrochloric acid, leading to the precipitation of white, solid 2-chloro-6-fluorobenzoic acid. The solid is collected by filtration. This process has been reported to yield up to 85 g of the product with a purity of 99.3%, corresponding to a yield of 94.1%.[1]
Route 2: Hydrolysis of 2-chloro-6-fluorobenzonitrile
This route involves the hydrolysis of 2-chloro-6-fluorobenzonitrile, which can be prepared through methods such as ammoxidation of 2-chloro-6-fluorotoluene. While specific yield data for the hydrolysis of 2-chloro-6-fluorobenzonitrile to the corresponding benzoic acid is not explicitly detailed in the available literature, the hydrolysis of nitriles to carboxylic acids is a standard and generally high-yielding transformation. A related patent for the synthesis of 2-chloro-4-fluorobenzoic acid from the corresponding nitrile reports a yield of 93.05%, suggesting a similar efficiency for this route.
General Experimental Protocol (Acid-Catalyzed Hydrolysis):
-
In a suitable reaction vessel, 2-chloro-6-fluorobenzonitrile is dissolved in a mixture of a strong acid, such as sulfuric acid, and water.
-
The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature and poured into ice water, which results in the precipitation of the crude 2-chloro-6-fluorobenzoic acid.
-
The solid product is collected by filtration, washed with cold water to remove any residual acid, and then dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Synthetic Pathway Visualizations
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Route 1: Synthesis from 2-chloro-6-fluorotoluene.
Caption: Route 2: Synthesis from 2-chloro-6-fluorobenzonitrile.
Caption: Route 3: Plausible Grignard reaction route.
References
- 1. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 3. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 4. CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
A Comparative Guide to the Regioselectivity of Reactions Involving 2-Chloro-6-fluorobenzotrichloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the regioselective reactions of 2-Chloro-6-fluorobenzotrichloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding the factors that govern the regioselectivity of its reactions is crucial for optimizing synthetic routes and achieving desired product outcomes. This document presents a comparative analysis of two primary reaction types: hydrolysis of the trichloromethyl group and Friedel-Crafts acylation, supported by available experimental data and detailed protocols.
Hydrolysis of the Trichloromethyl Group: A Pathway to Aldehydes and Carboxylic Acids
The hydrolysis of the trichloromethyl group in this compound is a critical transformation that can lead to the formation of either 2-chloro-6-fluorobenzaldehyde or 2-chloro-6-fluorobenzoic acid. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the nature of the catalyst and the amount of water used.
Comparison of Hydrolysis Conditions
| Catalyst/Reagent | Product(s) | Yield | Reference |
| Ferric solid superacid / Water | 2-chloro-6-fluorobenzaldehyde | ~90% (aldehyde) | [1][2][3] |
| 85% Sulfuric acid | 2-chloro-6-fluorobenzaldehyde | ~90% | [1][2] |
| Water (from aqueous phase treatment) | 2-chloro-6-fluorobenzoic acid | Not specified in direct comparison | [1] |
Key Observations:
-
The use of a solid superacid catalyst, such as an iron-based catalyst, in the presence of a controlled amount of water, selectively favors the formation of 2-chloro-6-fluorobenzaldehyde in high yield.[1][2][3]
-
Similarly, hydrolysis using concentrated sulfuric acid also directs the reaction towards the formation of the aldehyde.[1][2]
-
The formation of 2-chloro-6-fluorobenzoic acid is also possible, particularly during the work-up of the reaction mixture, suggesting that an excess of water or different pH conditions can lead to the over-hydrolysis of the intermediate dichloromethyl species.
Experimental Protocol: Selective Hydrolysis to 2-chloro-6-fluorobenzaldehyde[1][2][3]
This protocol is based on the synthesis method described in patents for the preparation of 2-chloro-6-fluorobenzaldehyde.
Materials:
-
Reaction mixture containing this compound (obtained from the photochlorination of 2-chloro-6-fluorotoluene)
-
Ferric solid superacid (e.g., SO₄²⁻/Fe₂O₃)
-
Water
-
Alkali solution (e.g., sodium carbonate, sodium hydroxide)
-
Nitrogen gas
Procedure:
-
The crude reaction mixture from the photochlorination of 2-chloro-6-fluorotoluene, containing this compound, is placed in a reaction vessel equipped with a stirrer, condenser, and dropping funnel.
-
A catalytic amount of ferric solid superacid is added to the mixture.
-
The reaction mixture is heated to a temperature between 100-200°C.
-
Water is slowly added dropwise to the heated mixture over a period of 2-4 hours. The total amount of water is carefully controlled.
-
The reaction is maintained at this temperature for approximately 4-5 hours to ensure the complete conversion of the benzotrichloride derivative.
-
After the reaction is complete, the mixture is cooled, and an alkali solution is added to neutralize the generated HCl and any remaining acidic catalyst.
-
The organic layer, containing the desired 2-chloro-6-fluorobenzaldehyde, is separated.
-
The final product can be purified by distillation under reduced pressure.
Reaction Pathway: Hydrolysis
Caption: Hydrolysis of this compound.
Friedel-Crafts Reactions: Assessing Aromatic Ring Reactivity
Theoretical Assessment of Regioselectivity:
-
Deactivation of the Ring: All three substituents (Cl, F, and CCl₃) are deactivating towards electrophilic aromatic substitution due to their electron-withdrawing nature. This means that Friedel-Crafts reactions will be significantly slower compared to benzene.
-
Directing Effects:
-
Halogens (Cl and F): Although deactivating, halogens are ortho, para-directors.
-
Trichloromethyl group (-CCl₃): This group is strongly deactivating and a meta-director.
-
-
Predicted Regioselectivity: An incoming electrophile in a Friedel-Crafts reaction would be directed to the positions ortho and para to the halogen atoms and meta to the trichloromethyl group. Given the substitution pattern of this compound, the potential sites for electrophilic attack are C3, C4, and C5. The directing effects of the substituents would lead to a complex mixture of products, with substitution at the C4 position (para to fluorine and meta to the trichloromethyl group) being a likely, albeit low-yielding, outcome.
Experimental Workflow: Hypothetical Friedel-Crafts Acylation
This hypothetical protocol is designed to investigate the regioselectivity of the Friedel-Crafts acylation of this compound.
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous, non-polar solvent (e.g., carbon disulfide, dichloromethane)
-
Inert gas (e.g., nitrogen, argon)
-
Quenching solution (e.g., ice-cold dilute HCl)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend anhydrous aluminum chloride in the anhydrous solvent.
-
Cool the suspension in an ice bath.
-
Slowly add the acyl chloride to the cooled suspension with stirring.
-
Add a solution of this compound in the anhydrous solvent dropwise to the reaction mixture.
-
Allow the reaction to stir at low temperature, then gradually warm to room temperature and monitor the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by pouring it over crushed ice and dilute HCl.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.
-
Analyze the product mixture by techniques such as NMR and mass spectrometry to determine the regioselectivity of the acylation.
Logical Relationship: Factors Influencing Friedel-Crafts Regioselectivity
Caption: Factors governing Friedel-Crafts regioselectivity.
Conclusion
The regioselectivity of reactions involving this compound is predominantly dictated by the reactivity of the trichloromethyl group versus the aromatic ring.
-
Hydrolysis reactions selectively target the trichloromethyl group , with reaction conditions allowing for the controlled formation of either the corresponding aldehyde or carboxylic acid. This pathway is synthetically useful and has been described in detail in the patent literature.
-
In contrast, electrophilic aromatic substitution reactions , such as Friedel-Crafts acylation, are expected to be challenging due to the strongly deactivated nature of the aromatic ring. The competing directing effects of the chloro, fluoro, and trichloromethyl substituents would likely lead to low yields and a mixture of constitutional isomers.
For synthetic applications, transformations at the trichloromethyl side chain are the more viable and selective option for this compound. Further research is warranted to explore and quantify the regioselectivity of other reaction types, such as nucleophilic aromatic substitution, to fully map the chemical landscape of this versatile intermediate.
References
- 1. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 3. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
Performance Benchmarking of 2-Chloro-6-fluorobenzotrichloride-Derived Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of products derived from 2-Chloro-6-fluorobenzotrichloride, a key chemical intermediate. The focus is on providing supporting experimental data for the synthesis of its primary derivatives and their subsequent application in the pharmaceutical and agrochemical industries.
Executive Summary
This compound serves as a crucial precursor in the synthesis of 2-chloro-6-fluorobenzaldehyde. This aldehyde is a valuable building block for the production of the antibiotic flucloxacillin and is implicated in the creation of high-efficiency, low-toxicity fungicides. This guide benchmarks the synthesis of 2-chloro-6-fluorobenzaldehyde against alternative methods and evaluates the subsequent synthesis of flucloxacillin. While the potential for agrochemical applications is noted, a lack of publicly available, direct comparative performance data for specific fungicidal products necessitates further research in this area.
I. Synthesis of 2-Chloro-6-fluorobenzaldehyde: A Performance Comparison
The primary application of this compound is as an in-situ intermediate in the synthesis of 2-chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene. The process involves the chlorination of the toluene derivative to form the benzotrichloride, which is then hydrolyzed to the aldehyde. Two main synthetic routes are compared below: a traditional method using sulfuric acid for hydrolysis and a more recent approach employing a solid superacid catalyst.
Table 1: Comparison of Synthetic Routes to 2-Chloro-6-fluorobenzaldehyde
| Parameter | Traditional Method (Sulfuric Acid) | Modern Method (Solid Superacid) |
| Starting Material | 2-chloro-6-fluorotoluene | 2-chloro-6-fluorotoluene |
| Chlorination Step | Radical initiator (e.g., Benzoyl Peroxide) | Illumination (metal-halide lamp) |
| Hydrolysis Catalyst | 85% Sulfuric Acid | Iron-based solid superacid (SO₄²⁻/Fe₃O₄) |
| Reported Yield | ~90%[1][2] | 92.7% - 95%[1] |
| Product Purity | 99%[1] | 99.7%[1] |
| Key Advantages | Established methodology | Higher yield and purity, avoids corrosive liquid acid[1] |
| Key Disadvantages | Use of corrosive and hazardous sulfuric acid[1] | Requires specialized solid catalyst |
Experimental Protocols: Synthesis of 2-Chloro-6-fluorobenzaldehyde
Modern Method (Solid Superacid Catalyst) [1][3]
-
Chlorination:
-
To a 500ml four-necked glass reaction flask equipped with a reflux condenser, tail gas absorption device, and thermometer, add 250g of 2-chloro-6-fluorotoluene and 0.5ml of phosphorus trichloride.
-
Under irradiation from a metal-halide lamp, introduce chlorine gas while maintaining the reaction temperature at 180°C.
-
Monitor the reaction by gas chromatography. Once the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5%, stop the chlorine feed and introduce nitrogen to remove unreacted chlorine. This process generates this compound as the key intermediate.
-
-
Hydrolysis:
-
To the reaction mixture containing this compound, add 1g of iron-based solid superacid (SO₄²⁻/Fe₃O₄).
-
At 150°C, slowly drip 40g of water into the reaction flask over 3 hours.
-
Maintain the temperature and stir for 4 hours to ensure complete conversion.
-
-
Work-up and Purification:
-
Add an alkali lye solution to adjust the pH to ≥ 8 and stir to allow for phase separation.
-
Separate the organic layer and purify by reduced pressure distillation or rectification to obtain 2-chloro-6-fluorobenzaldehyde.
-
Traditional Method (Sulfuric Acid) [1][2]
The initial chlorination step is similar, often employing a radical initiator like benzoyl peroxide. The key difference lies in the hydrolysis step:
-
Hydrolysis:
-
The crude product from the chlorination, containing this compound, is hydrolyzed using 85% sulfuric acid at approximately 90°C.
-
Logical Workflow for Synthesis Comparison
Caption: Comparative workflow for 2-chloro-6-fluorobenzaldehyde synthesis.
II. Pharmaceutical Applications: Synthesis of Flucloxacillin
2-chloro-6-fluorobenzaldehyde is a key starting material for the synthesis of the antibiotic flucloxacillin. The following section details the synthesis process and provides a comparison with other antibiotics.
Experimental Protocol: Synthesis of Flucloxacillin Sodium[4][5]
This protocol outlines the synthesis of flucloxacillin sodium from 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, which is itself derived from 2-chloro-6-fluorobenzaldehyde.
-
Acyl Chloride Formation:
-
In a reaction vessel with 110ml of dichloromethane, add 20.7ml of phosphorus oxychloride.
-
At 20-25°C, add 16.3ml of N,N-dimethylformamide dropwise. Maintain the reaction for 1 hour.
-
Add 28.4g of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in portions and allow to react for 2 hours. Cool the resulting acyl chloride solution to 5°C.
-
-
Amidation:
-
In a separate vessel, dissolve 15.17g of sodium bicarbonate and 20g of 6-aminopenicillanic acid (6-APA) in 200ml of water. Cool the solution to 15-20°C.
-
Add the previously prepared acyl chloride solution dropwise over 30 minutes. Control the reaction for 30-60 minutes.
-
Acidify the reaction mixture to a pH of 2.0 with 2N hydrochloric acid and perform a liquid-liquid extraction with dichloromethane.
-
-
Crystallization and Salt Formation:
-
Concentrate the organic layer under reduced pressure. Dissolve the residue in an alcohol solvent and add water dropwise to precipitate flucloxacillin acid crystals.
-
Dissolve the flucloxacillin acid (39g) in 200ml of ethyl acetate.
-
Add a solution of 22g of sodium isooctanoate in 100ml of ethanol dropwise at 17-25°C.
-
After crystallization, stir for 2 hours, then cool to 0°C and stir for an additional hour.
-
Filter, wash with cold ethanol, and dry to obtain flucloxacillin sodium monohydrate.
-
Table 2: Performance Data for Flucloxacillin Synthesis
| Parameter | Value |
| Starting Material | 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid |
| Final Product | Flucloxacillin sodium monohydrate |
| Reported Yield | 85.1%[4] |
| Product Purity | 99.6%[4] |
Signaling Pathway: Mechanism of Action of Flucloxacillin
Caption: Flucloxacillin inhibits bacterial cell wall synthesis.
III. Agrochemical Applications: Fungicide Synthesis
Potential Experimental Workflow for Fungicide Performance Evaluation
To benchmark the performance of a hypothetical fungicide derived from 2-chloro-6-fluorobenzaldehyde, the following experimental workflow could be employed:
Caption: Workflow for evaluating a novel fungicide's performance.
Based on studies of other fungicides, a comparative in vitro and in-greenhouse study would be necessary. For instance, the efficacy of a novel fungicide could be tested against common plant pathogens like Rhizoctonia solani and Sclerotium rolfsii.[5] The performance, measured by the reduction in disease incidence and mycelial growth, could then be compared against commercial fungicides such as Carbendazim and Rhizolex-T.[5]
Conclusion
This compound, through its primary derivative 2-chloro-6-fluorobenzaldehyde, is a valuable intermediate in the synthesis of the antibiotic flucloxacillin. The synthetic route to 2-chloro-6-fluorobenzaldehyde using a solid superacid catalyst demonstrates a higher yield and improved safety profile compared to the traditional sulfuric acid method. The subsequent synthesis of flucloxacillin is well-established with high yield and purity. While its application in agrochemicals is promising for the development of effective and less toxic fungicides, further research is required to synthesize and benchmark specific compounds against existing commercial alternatives. This guide provides a foundational dataset and experimental framework for researchers and professionals in drug development and chemical synthesis to evaluate the performance of this compound-derived products.
References
- 1. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 3. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102964356B - Synthesis method of flucloxacillin sodium - Google Patents [patents.google.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
Safety Operating Guide
Proper Disposal of 2-Chloro-6-fluorobenzotrichloride: A Step-by-Step Guide
For Immediate Reference: Essential Safety and Disposal Information
This document provides a comprehensive guide to the proper disposal procedures for 2-Chloro-6-fluorobenzotrichloride, a chemical compound requiring careful handling due to its hazardous nature. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.
Disclaimer: As of the compilation of this document, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following procedures are based on information from SDSs of closely related and structurally similar compounds, such as 2-Chloro-6-fluorobenzyl chloride. It is imperative to always consult the specific SDS provided by your chemical supplier for the most accurate and detailed safety and disposal information.
Immediate Safety Precautions
Before handling this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1][2] Personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or chemical-resistant apron.[1] |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if ventilation is inadequate.[1] |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[3] High-temperature incineration is the preferred final treatment method for halogenated organic compounds.
Step 1: Waste Collection and Storage
-
Segregation: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container. This waste must be segregated from non-halogenated organic waste.
-
Container: Use a robust, leak-proof container made of a material compatible with the chemical.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
Step 2: Arrange for Professional Disposal
-
Contact a Licensed Vendor: Engage a certified hazardous waste disposal company. Provide them with the chemical name, quantity, and any available safety information.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by the disposal company and regulatory agencies.
Step 3: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1][2] Do not use combustible materials like sawdust.
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's environmental health and safety department.
Chemical and Physical Properties Overview
Below is a summary of the known and inferred properties of this compound and a closely related compound.
| Property | This compound | 2-Chloro-6-fluorobenzyl chloride (for comparison) |
| Chemical Formula | C7H3Cl4F[5] | C7H5Cl2F[2] |
| Molecular Weight | 247.91 g/mol [5] | 179.02 g/mol |
| Physical Form | Solid[5] | Liquid[2] |
| Hazards | Assumed to be corrosive, irritant, and environmentally hazardous based on similar compounds. | Causes severe skin burns and eye damage, combustible liquid, toxic to aquatic life with long-lasting effects.[1][2] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safe laboratory environment and the responsible management of chemical waste. Always prioritize safety and regulatory compliance in all chemical handling and disposal activities.
References
Essential Safety and Operational Guide for 2-Chloro-6-fluorobenzotrichloride
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety, handling, and disposal information for 2-Chloro-6-fluorobenzotrichloride (CAS: 84473-83-6). The following procedures are designed to ensure the safe management of this chemical in a laboratory setting and to provide clear, actionable steps for its use and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid substance classified with acute oral and dermal toxicity (Category 4) and causes skin irritation (Category 2)[1]. Due to its corrosive nature as a halogenated organic compound, stringent safety measures are imperative.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and solid particulates that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, Nitrile rubber). | Prevents skin contact, which can cause irritation and potential burns[1]. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges and particulate filter. | Necessary when handling outside of a certified chemical fume hood or if dust/vapors are generated. |
| Skin and Body Protection | Chemical-resistant lab coat, long pants, and closed-toe shoes. | Provides a barrier against accidental skin exposure. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following operational plan is mandatory to minimize exposure and ensure a safe working environment.
Preparation:
-
Designated Area: All handling of this compound must occur in a designated area, such as a certified chemical fume hood, to control airborne contaminants.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) and waste disposal bags must be available in the immediate vicinity.
Handling:
-
Don PPE: Before handling, put on all required PPE as specified in the table above.
-
Weighing: If weighing is required, perform this task within the chemical fume hood to contain any dust.
-
Dispensing: Use appropriate tools (e.g., spatula, scoop) to dispense the solid. Avoid creating dust.
-
Reactions: When adding to a reaction vessel, do so slowly and in a controlled manner.
-
Storage: Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials.
Decontamination:
-
Tools and Surfaces: Thoroughly decontaminate all tools and surfaces that have come into contact with the chemical using a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Personal Decontamination: After handling, remove gloves and wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Unused or waste this compound should be collected in a designated, labeled, and sealed hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., gloves, weigh boats, absorbent pads) must be disposed of in the same hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.
Disposal Procedure:
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Corrosive").
-
Storage of Waste: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash. Halogenated organic compounds often require high-temperature incineration for complete destruction[2].
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 84473-83-6 | [1][3][4][5] |
| Molecular Formula | C7H3Cl4F | [1][5] |
| Molecular Weight | 247.91 g/mol | [1][4] |
| Physical State | Solid | [5] |
Emergency Workflow for Chemical Spill
The following diagram outlines the immediate steps to be taken in the event of a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
